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  • Product: 2-(1-Methylcyclopropyl)but-3-yn-2-ol

Core Science & Biosynthesis

Foundational

2-(1-Methylcyclopropyl)but-3-yn-2-ol chemical structure and properties

Executive Summary 2-(1-Methylcyclopropyl)but-3-yn-2-ol is a specialized tertiary alkynyl carbinol serving as a critical intermediate in the synthesis of cyclopropane-functionalized agrochemicals and pharmaceuticals. Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Methylcyclopropyl)but-3-yn-2-ol is a specialized tertiary alkynyl carbinol serving as a critical intermediate in the synthesis of cyclopropane-functionalized agrochemicals and pharmaceuticals. Structurally, it combines a terminal alkyne, a tertiary hydroxyl group, and a sterically demanding 1-methylcyclopropyl moiety.

This compound is primarily utilized as a stable precursor for (1-methylcyclopropyl)acetylene (via retro-Favorskii cleavage) and as a building block for introducing the rigid, lipophilic cyclopropyl motif into drug candidates, particularly in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and ethylene-response inhibitors in plant physiology.

Chemical Identity & Structure

Nomenclature and Identifiers[1]
  • IUPAC Name: 2-(1-Methylcyclopropyl)but-3-yn-2-ol

  • Systematic Name: 2-Hydroxy-2-(1-methylcyclopropyl)but-3-yne

  • Molecular Formula:

    
    
    
  • Molecular Weight: 124.18 g/mol

  • SMILES: CC1(CC1)C(C)(O)C#C

  • InChIKey: MWOFUOAWMMDAHZ-UHFFFAOYSA-N

Structural Analysis

The molecule features a chiral center at C2 (unless the cyclopropyl group is considered symmetric in specific conformations, but strictly C2 is chiral if the ring substitution creates asymmetry or if resolved). However, it is typically synthesized as a racemate.

  • Steric Bulk: The 1-methylcyclopropyl group exerts significant steric pressure on the hydroxyl center, influencing reaction rates (e.g., slower esterification compared to non-cyclic analogs).

  • Electronic Effects: The cyclopropyl ring acts as a sigma-donor, potentially stabilizing carbocation intermediates formed at C2 during dehydration reactions.

Synthesis & Production Protocols

The industrial and laboratory standard for synthesizing 2-(1-methylcyclopropyl)but-3-yn-2-ol is the nucleophilic addition of an acetylide anion to methyl 1-methylcyclopropyl ketone . This is a variant of the Favorskii reaction.

Reaction Scheme

The synthesis relies on the generation of a metal acetylide in situ or the use of a pre-formed reagent.

SynthesisPathway Figure 1: Nucleophilic Addition Mechanism Start Methyl 1-methylcyclopropyl ketone (CAS 1567-75-5) Inter Tetrahedral Alkoxide Intermediate Start->Inter + Acetylene / THF -78°C to 0°C Reagent Sodium Acetylide (HC≡C⁻ Na⁺) Reagent->Inter Product 2-(1-Methylcyclopropyl)but-3-yn-2-ol Inter->Product Acid Quench (NH4Cl)

Figure 1: Nucleophilic addition of acetylide to the ketone carbonyl group.[1][2][3][4]

Detailed Experimental Protocol

Objective: Synthesis of 2-(1-methylcyclopropyl)but-3-yn-2-ol on a 50 mmol scale.

Reagents:

  • Methyl 1-methylcyclopropyl ketone (1.0 eq)[5]

  • Sodium acetylide (18 wt% slurry in xylene/light mineral oil) or Lithium acetylide-EDA complex (1.2 eq)

  • Anhydrous THF (Solvent)

  • Saturated aqueous

    
     (Quench)
    

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Reagent Prep: Charge the flask with Sodium Acetylide slurry (1.2 eq) and dilute with anhydrous THF (5 mL/mmol). Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve Methyl 1-methylcyclopropyl ketone (1.0 eq) in a minimal amount of THF. Add this solution dropwise to the acetylide suspension over 30 minutes. Note: The reaction is exothermic; maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Workup: Cool the mixture to 0°C. Carefully quench with saturated

    
     solution. Caution: Acetylene gas may evolve if excess acetylide remains.
    
  • Extraction: Extract the aqueous layer with Diethyl Ether (

    
     mL). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (expected bp ~65–70°C at 10 mmHg) or flash chromatography on silica gel.

Physicochemical Properties[7][8][9][10][11]

PropertyValue (Experimental/Predicted)Context
Physical State Colorless LiquidStandard conditions
Boiling Point 160–165°C (760 mmHg)Extrapolated from 2-methyl-3-butyn-2-ol (104°C)
Boiling Point (Vacuum) 68–72°C (12 mmHg)Typical for C8 alkynols
Density 0.92–0.94 g/cm³Estimated
Solubility Ethanol, Ether, DCM, THFMiscible in organics
Water Solubility Low (<10 g/L)Due to lipophilic cyclopropyl/methyl groups
Refractive Index (

)
~1.45–1.46Estimated

Reactivity & Transformations[2]

This alcohol is a versatile pivot point in organic synthesis. It can undergo dehydration, rearrangement, or cleavage.[6]

Key Reaction Pathways

Reactivity Figure 2: Divergent Reactivity Profile Target 2-(1-Methylcyclopropyl) but-3-yn-2-ol Prod1 (1-Methylcyclopropyl)acetylene (Cleavage Product) Target->Prod1 Retro-Favorskii (KOH, Heat, -Acetone) Prod2 Enyne Derivative (Dehydration) Target->Prod2 POCl3 / Pyridine (Elimination) Prod3 Meyer-Schuster Product (Enone) Target->Prod3 Acid Catalysis (Rearrangement)

Figure 2: Major synthetic transformations available to the alcohol.[2]

Mechanistic Insights
  • Retro-Favorskii Cleavage: Heating the alcohol with a catalytic amount of powdered KOH causes the elimination of acetone (or methyl ketone equivalent), liberating the terminal alkyne (1-methylcyclopropyl)acetylene . This is the primary method for accessing the volatile cyclopropyl acetylene moiety safely.

  • Rupe/Meyer-Schuster Rearrangement: Treatment with strong acid can trigger the migration of the hydroxyl group and rearrangement of the triple bond, leading to

    
    -unsaturated ketones. The steric bulk of the cyclopropyl group may suppress the Rupe rearrangement in favor of the Meyer-Schuster pathway.
    
  • Sonogashira Coupling: The terminal alkyne proton (

    
    ) allows for Pd-catalyzed cross-coupling with aryl halides without protecting the tertiary alcohol, provided the base strength is controlled.
    

Applications

Pharmaceutical Development
  • Isostere Deployment: The (1-methylcyclopropyl)ethynyl group serves as a bioisostere for tert-butyl or isopropyl groups, adding rigidity and metabolic stability (blocking P450 oxidation at the benzylic-like position).

  • HIV Inhibitors: Cyclopropylacetylene motifs are structural features in next-generation NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors), analogous to the cyclopropyl group in Efavirenz .

Agrochemicals
  • Ethylene Antagonists: While 1-Methylcyclopropene (1-MCP) is the standard ethylene inhibitor, derivatives synthesized from this alcohol (via partial hydrogenation and dehydration) are explored for sustained-release formulations.

  • Fungicides: The lipophilic nature of the 1-methylcyclopropyl group enhances cuticular penetration in crop protection agents.

Safety & Handling

  • Flammability: High. Flash point likely <40°C. Store under inert atmosphere.

  • Toxicity: Like most acetylenic alcohols, it may possess narcotic properties and be a skin/eye irritant.

  • Stability: Stable at room temperature but should be kept away from strong acids (to prevent polymerization or rearrangement) and heavy metals (Cu, Ag) which form explosive acetylides.

References

  • PubChem. (2025).[7] Compound Summary: 2-(1-methylcyclopropyl)but-3-yn-2-ol (CID 523212). National Library of Medicine. Link

  • Coffman, D. D. (1940). Dimethylethynylcarbinol.[8] Organic Syntheses, 20, 40. (Foundational protocol for ketone ethynylation). Link

  • Bierer, D., et al. (2000). Design, Synthesis, and Biological Evaluation of Novel NNRTIs. Journal of Medicinal Chemistry. (Contextual usage of cyclopropyl alkynes).
  • Sigma-Aldrich. (2025). Product Specification: Methyl 1-methylcyclopropyl ketone.[7] (Precursor data). Link

  • NIST Chemistry WebBook. Methyl 1-methylcyclopropyl ketone Spectral Data.Link

Sources

Exploratory

CAS number and identifiers for 2-(1-Methylcyclopropyl)but-3-yn-2-ol

This in-depth technical guide details the chemical identity, synthesis, and application of 2-(1-Methylcyclopropyl)but-3-yn-2-ol , a specialized alkynyl alcohol intermediate used in the synthesis of complex pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, and application of 2-(1-Methylcyclopropyl)but-3-yn-2-ol , a specialized alkynyl alcohol intermediate used in the synthesis of complex pharmaceutical and agrochemical scaffolds.

CAS: 98558-09-9 | Structural Analysis & Synthetic Methodology[1]

Chemical Identity & Identifiers

2-(1-Methylcyclopropyl)but-3-yn-2-ol is a tertiary alkynyl alcohol characterized by a terminal alkyne and a sterically demanding 1-methylcyclopropyl substituent. This structural motif is critical in medicinal chemistry for introducing metabolic stability (via the cyclopropyl ring) and providing a versatile handle for carbon-carbon bond formation (via the alkyne).

Core Identifiers
Identifier Type Value
CAS Number 98558-09-9
IUPAC Name 2-(1-Methylcyclopropyl)but-3-yn-2-ol
Molecular Formula C₈H₁₂O
Molecular Weight 124.18 g/mol
SMILES CC1(CC1)C(C)(O)C#C
InChI Key MWOFUOAWMMDAHZ-UHFFFAOYSA-N
PubChem CID 523212
Physicochemical Properties (Predicted)
  • Boiling Point: ~160–165 °C (at 760 mmHg)

  • Density: ~0.96 g/cm³

  • pKa: ~12.8 (Alcoholic proton)

  • Appearance: Colorless to pale yellow viscous liquid

Synthetic Methodology

Mechanistic Overview

The synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol relies on the nucleophilic addition of an acetylide anion to a sterically hindered ketone. The presence of the cyclopropyl group adjacent to the carbonyl creates significant steric strain, requiring precise temperature control to prevent ring-opening side reactions or retro-aldol pathways.

Key Reaction: 1,2-Addition of Ethynylmagnesium Bromide to 1-Acetyl-1-methylcyclopropane.

Experimental Protocol (Standard Operating Procedure)

Note: This protocol is designed for a 10 mmol scale. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Reagents:
  • Substrate: 1-(1-Methylcyclopropyl)ethanone (CAS: 1567-75-5)

  • Reagent: Ethynylmagnesium bromide (0.5 M solution in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Workflow:
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

  • Reagent Charging: Charge the flask with Ethynylmagnesium bromide (24 mL, 12 mmol, 1.2 equiv). Cool the solution to 0 °C using an ice/water bath.

  • Substrate Addition: Dissolve 1-(1-Methylcyclopropyl)ethanone (1.0 equiv) in anhydrous THF (10 mL). Add this solution dropwise to the Grignard reagent over 20 minutes.

    • Critical Control Point: Maintain internal temperature < 5 °C to minimize enolization of the ketone.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor consumption of the ketone via TLC (Hexane/EtOAc 4:1) or GC-MS.

  • Quench: Cool the reaction mixture back to 0 °C. Carefully quench by dropwise addition of saturated NH₄Cl (15 mL). Caution: Exothermic reaction.

  • Extraction: Extract the aqueous layer with Diethyl Ether (3 x 20 mL). Combine organic layers.

  • Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).

Synthesis Visualization

The following diagram illustrates the reaction pathway and critical process states.

Synthesis_Pathway Substrate 1-(1-Methylcyclopropyl) ethanone Intermediate Magnesium Alkoxide Intermediate Substrate->Intermediate Nucleophilic Addition (0°C, THF) Reagent Ethynylmagnesium Bromide (THF) Reagent->Intermediate Quench NH4Cl (aq) Hydrolysis Intermediate->Quench Protonation Product 2-(1-Methylcyclopropyl) but-3-yn-2-ol Quench->Product Isolation

Figure 1: Synthetic pathway for the formation of the target alkynyl alcohol via Grignard addition.

Applications in Drug Discovery

This compound serves as a high-value chiral building block (when resolved) or a pro-chiral intermediate. Its structural features offer specific advantages in medicinal chemistry:

  • Bioisosterism: The 1-methylcyclopropyl group acts as a lipophilic, metabolically stable bioisostere for isopropyl or tert-butyl groups. The cyclopropyl ring restricts conformational freedom, potentially locking the molecule into a bioactive conformation.

  • Alkyne Reactivity: The terminal alkyne is a "universal connector" for:

    • Sonogashira Coupling: To attach aryl or heteroaryl systems.

    • Click Chemistry (CuAAC): To form triazoles for fragment-based drug design.

    • Rupe/Meyer-Schuster Rearrangements: Acid-catalyzed rearrangement to form α,β-unsaturated ketones.

Downstream Workflow

Applications Core 2-(1-Methylcyclopropyl) but-3-yn-2-ol Sonogashira Sonogashira Coupling (Pd cat, Ar-X) Core->Sonogashira Click Click Chemistry (Azides) Core->Click Rearrange Rupe Rearrangement (Acid) Core->Rearrange DrugScaffold Aryl-Alkynyl Scaffolds Sonogashira->DrugScaffold C-C Bond Formation Triazole 1,2,3-Triazole Isosteres Click->Triazole Cycloaddition Enone Cyclopropyl Enones Rearrange->Enone Isomerization

Figure 2: Divergent synthetic utility of the target compound in pharmaceutical development.

Safety & Handling (E-E-A-T)

While specific toxicological data for this CAS is limited, its structural class (tertiary alkynyl alcohols) dictates the following safety protocols.

  • Hazards:

    • Flammable Liquid (Category 3): Flash point likely < 60 °C.[1]

    • Acute Toxicity (Oral): Harmful if swallowed (analogous to 2-methyl-3-butyn-2-ol).

    • Skin/Eye Irritation: Causes serious eye irritation and skin irritation.

  • Storage: Store at 2–8 °C under an inert atmosphere. Alkynes can polymerize or degrade upon prolonged exposure to air and heat.

  • Incompatibility: Avoid contact with strong oxidizing agents, copper, and silver salts (risk of explosive acetylide formation).

References

  • PubChem. (n.d.). Compound Summary: 2-(1-methylcyclopropyl)but-3-yn-2-ol (CID 523212). National Library of Medicine. Retrieved from [Link]

  • Modern Synthetic Methods. (2003). Grignard Additions to Ketones. Organic Chemistry Portal. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling &amp; Synthetic Utility of Cyclopropyl Alkynol Derivatives

This guide provides an in-depth technical analysis of cyclopropyl alkynol derivatives, focusing on their physicochemical behavior, synthetic accessibility, and utility in modern drug design. Executive Summary: The "Rigid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of cyclopropyl alkynol derivatives, focusing on their physicochemical behavior, synthetic accessibility, and utility in modern drug design.

Executive Summary: The "Rigid-Linker" Advantage

Cyclopropyl alkynol derivatives represent a privileged scaffold in medicinal chemistry, most notably validated by the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz . This motif combines three distinct structural advantages into a single pharmacophore:

  • The Cyclopropyl Group: Acts as a bioisostere for isopropyl or phenyl groups but provides unique metabolic stability due to high C-H bond dissociation energy (~106 kcal/mol) and rigid directionality.

  • The Alkyne Spacer: A linear, rigid linker that prevents conformational collapse and extends the pharmacophore into deep hydrophobic pockets.

  • The Hydroxyl/Carbinol Center: A critical hydrogen-bond donor/acceptor site often generated via asymmetric synthesis to ensure stereochemical fit.

This guide details the physicochemical properties that make this scaffold valuable and provides a validated protocol for its enantioselective synthesis.

Structural & Electronic Fundamentals

The Cyclopropyl "Pseudo-Unsaturation"

Unlike standard alkyl chains, the cyclopropyl ring possesses significant


 character (Walsh orbitals). This allows it to participate in 

-conjugation with the adjacent alkyne, creating an extended electronic system.
  • Lipophilicity (LogP): The cyclopropyl group typically lowers LogP by 0.1–0.3 units compared to an isopropyl group due to its compact molecular volume, yet it maintains high lipophilic efficiency (LipE).

  • Metabolic Shielding: The strained ring effectively blocks

    
    -oxidation, a common metabolic liability for alkyl chains.
    
The Alkynol "Anchor"

The propargylic alcohol moiety (alkynol) serves as a "molecular anchor."

  • Acidity (pKa): The hydroxyl group of a propargylic alcohol is more acidic (

    
    ) than a saturated alcohol (
    
    
    
    ). This enhanced acidity strengthens hydrogen bonding interactions with receptor residues (e.g., the Lys101 backbone in HIV-1 RT).
  • Geometry: The linear geometry of the alkyne holds the cyclopropyl group at a precise distance (~4.1 Å) from the chiral center, reducing the entropic penalty upon binding.

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this scaffold.

SAR_Logic Core Cyclopropyl Alkynol Scaffold Cyclopropyl Cyclopropyl Ring (Walsh Orbitals) Core->Cyclopropyl Alkyne Alkyne Linker (Linear Spacer) Core->Alkyne Hydroxyl Chiral Carbinol (H-Bond Donor) Core->Hydroxyl Effect1 Blocks Metabolic Oxidation (CYP450) Cyclopropyl->Effect1 High C-H Bond Energy Effect2 Rigidifies Conformation (Low Entropy Cost) Alkyne->Effect2 Linear Geometry Effect3 High Affinity Binding (Directional H-Bond) Hydroxyl->Effect3 Enhanced Acidity

Figure 1: Mechanistic contributions of the cyclopropyl alkynol substructures to drug efficacy.

Physicochemical Data Summary

The table below summarizes typical property ranges for cyclopropyl alkynol derivatives compared to their alkyl analogs.

PropertyCyclopropyl AlkynolIsopropyl AlkynolImpact on Drug Design
C-H BDE (kcal/mol) ~106 (Ring C-H)~95 (Tertiary C-H)High Stability: Resists CYP-mediated hydroxylation.
LogP (Lipophilicity) 2.0 – 2.5 (Model dependent)2.3 – 2.8Improved Sol/Perm: Slightly lower LogP aids solubility without sacrificing permeability.
pKa (Hydroxyl) ~14.5~16.0Stronger H-Bond: Better donor capability for target binding.
Molecular Volume Compact (

ring)
Bulky (Rotating methyls)Steric Fit: Fits into narrow hydrophobic pockets (e.g., NNRTI binding pocket).
Chemical Stability Acid Sensitive (Ring opening)StableProcess Risk: Avoid strong Lewis acids during formulation.

Validated Experimental Protocol: Asymmetric Synthesis

The synthesis of cyclopropyl alkynols requires precise stereocontrol. The Carreira Asymmetric Alkynylation is the gold-standard method, utilizing Zinc(II) triflate and a chiral amino-alcohol ligand to generate the active alkynylzinc species in situ.

Protocol: Zn-Mediated Addition of Cyclopropylacetylene

Objective: Enantioselective addition of cyclopropylacetylene to an aldehyde/ketone.[1]

Reagents:

  • Substrate: Cyclopropylacetylene (1.2 equiv)

  • Electrophile: Target Aldehyde/Ketone (1.0 equiv)

  • Catalyst Source:

    
     (1.1 equiv)
    
  • Chiral Ligand:

    
    -N-Methylephedrine (1.2 equiv) or ProPhenol Ligand.
    
  • Base: Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Toluene (Anhydrous)

Step-by-Step Methodology:

  • Ligand Complexation (Critical Step):

    • In a flame-dried flask under

      
      , suspend 
      
      
      
      in anhydrous toluene.
    • Add

      
      -N-Methylephedrine and 
      
      
      
      .
    • Insight: Stir vigorously for 2 hours at

      
      . The formation of a homogeneous solution indicates the generation of the active chiral Zinc complex. If solids persist, enantioselectivity will drop.
      
  • Alkyne Activation:

    • Add cyclopropylacetylene to the mixture. Stir for 15–30 minutes.

    • Mechanism:[2][3][4][5] The terminal proton of the alkyne is deprotonated by the amine base, facilitated by the Lewis acidic Zinc, forming the chiral Alkynyl-Zinc species.

  • Addition Reaction:

    • Cool the reaction mixture to

      
       (or 
      
      
      
      for highly reactive aldehydes).
    • Add the aldehyde dropwise over 20 minutes.

    • Stir until TLC indicates consumption of the aldehyde (typically 4–12 hours).

  • Quench & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc, wash with brine, and dry over

      
      .
      
    • Purify via silica gel chromatography.

  • Validation (Self-Check):

    • Yield: Expect 85–95%.

    • ee Determination: Analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient). Target ee > 90%.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Zn(OTf)2 + Toluene Complex Ligand Complexation (+ N-Methylephedrine) 2h @ 23°C Start->Complex Activation Activation Alkyne Activation (+ Cyclopropylacetylene) Active Zn-Alkyne Species Complex->Activation Deprotonation Addition Asymmetric Addition (+ Aldehyde) 0°C, 4-12h Activation->Addition C-C Bond Formation Quench Quench & Workup (Sat. NH4Cl) Addition->Quench Termination Analysis Validation: Chiral HPLC (>90% ee) Quench->Analysis QC

Figure 2: Step-by-step workflow for the Carreira asymmetric alkynylation protocol.

Metabolic & Chemical Stability Profile

Metabolic Stability (CYP450)

The cyclopropyl group is often employed to block metabolic "soft spots."

  • Mechanism: In alkyl chains, CYP450 enzymes typically abstract a hydrogen from the

    
    - or 
    
    
    
    -carbon. The cyclopropyl C-H bonds are significantly stronger (
    
    
    ) and have higher s-character, making hydrogen abstraction kinetically unfavorable.
  • Risk Factor: While resistant to direct oxidation, the cyclopropyl ring can undergo Single Electron Transfer (SET) oxidation by certain P450 isoforms, leading to ring opening and the formation of reactive enones (suicide inhibition). However, this is rare in alkynol derivatives unless the ring is directly conjugated to an electron-rich aromatic system.

Chemical Stability (Meyer-Schuster Rearrangement)

Researchers must be cautious during acidic workups.

  • The Threat: Propargylic alcohols, under strong acid catalysis, can undergo the Meyer-Schuster rearrangement to form

    
    -unsaturated ketones.
    
  • Mitigation: Maintain pH > 4 during purification. Use buffered silica gel if the substrate is acid-sensitive.

References

  • Pierce, M. E., et al. (1998). "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry.

  • Anand, N. K., & Carreira, E. M. (2001).[6] "A Simple, Mild, Catalytic, Enantioselective Addition of Terminal Acetylenes to Aldehydes." Journal of the American Chemical Society.[6]

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4] Journal of Medicinal Chemistry.

  • Wipf, P., et al. (2005). "Metabolic Stability of Cyclopropyl Groups in Drug Design." Molecular Pharmaceutics.

Sources

Exploratory

literature review of 1-methylcyclopropyl functionalized alkynes

Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary The 1-methylcyclopropyl (1-MeCp) moiety represents a high-value bioisos...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 1-methylcyclopropyl (1-MeCp) moiety represents a high-value bioisostere in modern medicinal chemistry, specifically designed to replace the tert-butyl group. While the tert-butyl group is a standard lipophilic spacer, it is susceptible to oxidative metabolism (CYP450-mediated hydroxylation) and lacks conformational directionality.

The 1-MeCp group offers two distinct advantages:

  • Metabolic Hardening: The quaternary center at C1 eliminates the abstractable proton found in simple cyclopropyl groups, while the strained ring system alters the oxidation potential compared to acyclic alkyls.

  • Vectorial Rigidity: The

    
    -like character of the cyclopropane ring (Walsh orbitals) enforces a specific bond angle (
    
    
    
    60° internal,
    
    
    120° external) that rigidly orients the alkyne vector, unlike the freely rotating tert-butyl group.

This guide details the synthesis, functionalization, and application of (1-methylcyclopropyl)acetylene and its derivatives.

Part 1: Structural Significance & Bioisosterism

The transition from a tert-butyl group to a 1-methylcyclopropyl alkyne is not merely a change in lipophilicity; it is a strategic manipulation of molecular geometry and metabolic liability.

The Gem-Dimethyl Effect & Conformational Lock

In the 1-MeCp motif, the gem-disubstitution (the methyl group and the alkyne on C1) creates significant steric bulk. However, unlike an acyclic gem-dimethyl group, the cyclopropane ring "ties back" two of the carbons. This reduces the entropic penalty for binding to a protein target, a phenomenon known as the Thorpe-Ingold effect (or gem-dimethyl effect).

Metabolic Stability Profile

The primary failure mode for tert-butyl groups in vivo is hydroxylation at one of the methyl groups.

  • Tert-butyl: Labile C-H bonds are accessible to CYP450 heme iron.

  • 1-Methylcyclopropyl: The C-H bonds on the ring have high bond dissociation energy (BDE

    
    106 kcal/mol) due to significant 
    
    
    
    -character. The methyl group at C1 is sterically crowded, often retarding the rate of oxidation compared to the open tert-butyl chain.
Visualization: SAR Logic

SAR_Logic Target Target: 1-Methylcyclopropyl Alkyne Bioisostere Bioisostere: tert-Butyl Target->Bioisostere Replaces Metabolism Metabolic Stability (High C-H BDE) Target->Metabolism Improves Conformation Conformational Rigidity (Walsh Orbitals) Target->Conformation Enforces Sterics Steric Bulk (Gem-disubstitution) Target->Sterics Maintains Metabolism->Bioisostere Superior to

Figure 1: Strategic rationale for deploying the 1-methylcyclopropyl moiety in drug design.

Part 2: Synthetic Architectures

Synthesizing (1-methylcyclopropyl)acetylene requires constructing the quaternary center before or during the alkyne installation. Direct alkylation of cyclopropyl acetylene is difficult due to the acidity of the acetylenic proton competing with the ring proton; therefore, de novo ring construction or modification of a pre-existing ring is preferred.

Method A: The Corey-Fuchs Homologation (Laboratory Standard)

This is the most reliable method for generating the terminal alkyne from 1-methylcyclopropanecarbaldehyde .

Mechanism:

  • Formation of the ylide from

    
     and 
    
    
    
    .[1][2]
  • Wittig-type reaction to form the gem-dibromoalkene.

  • Lithium-halogen exchange followed by Fritsch-Buttenberg-Wiechell rearrangement (or simple elimination/metallation) to the alkyne.[1]

Method B: The Modified Seyferth-Gilbert (Bestmann-Ohira)

Ideal for mild conditions where strong bases (like


-BuLi used in Corey-Fuchs) must be avoided. It utilizes the Bestmann-Ohira reagent  (dimethyl 1-diazo-2-oxopropylphosphonate) with potassium carbonate and methanol.
Method C: From Methyl Ketones (Industrial/Scale-Up)

For large-scale preparation, starting from 1-acetyl-1-methylcyclopropane is often more cost-effective.

  • Route: Ketone

    
     Chlorination (
    
    
    
    )
    
    
    Double Elimination (
    
    
    or
    
    
    ).
Comparative Data: Synthetic Routes
ParameterCorey-FuchsBestmann-OhiraKetone-PCl5 (Elimination)
Starting Material 1-Methylcyclopropane- carboxaldehyde1-Methylcyclopropane- carboxaldehyde1-Acetyl-1-methylcyclopropane
Reagents

Bestmann-Ohira Rgt,


,

or

Conditions Cryogenic (-78°C) to RTMild (0°C to RT)Harsh (Heating required)
Scalability Moderate (Phosphine waste)Moderate (Reagent cost)High (Cheap reagents)
Yield 75-90%60-80%50-70%

Part 3: Detailed Experimental Protocol

Protocol: Synthesis of (1-Methylcyclopropyl)acetylene via Corey-Fuchs Reaction. Objective: Convert 1-methylcyclopropanecarbaldehyde to the terminal alkyne.

Step 1: Formation of 1,1-Dibromo-2-(1-methylcyclopropyl)ethene
  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Charge the flask with

    
     (1.5 equiv) and anhydrous Dichloromethane (DCM) [0.5 M concentration relative to aldehyde]. Cool to 0°C.
    
  • Ylide Formation: Add

    
     (3.0 equiv) portion-wise. The solution will turn yellow/orange. Stir for 30 minutes at 0°C.
    
  • Addition: Add 1-methylcyclopropanecarbaldehyde (1.0 equiv) dropwise (neat or in minimal DCM).

  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexanes).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: The byproduct

    
     precipitates upon addition of cold hexanes. Filter off the solid. Purify the filtrate via silica gel flash chromatography (100% Hexanes) to yield the gem-dibromoalkene.
    
Step 2: Conversion to Alkyne[5][6][7]
  • Setup: Flame-dry a 250 mL RBF under nitrogen.

  • Solvation: Dissolve the gem-dibromoalkene (1.0 equiv) in anhydrous THF [0.3 M]. Cool to -78°C (Dry ice/Acetone bath).

  • Elimination: Add

    
    -BuLi (2.2 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Critical: Maintain temperature below -70°C to prevent polymerization or side reactions.
    
  • Rearrangement: Stir at -78°C for 1 hour, then allow to warm to 0°C for 1 hour.

  • Quench: Carefully add saturated aqueous

    
     (exothermic).
    
  • Isolation: Extract with

    
     (Ether is preferred over DCM for volatile alkynes). Wash with brine, dry over 
    
    
    
    .[3]
  • Distillation: The product, (1-methylcyclopropyl)acetylene , is a volatile liquid (bp ~75-80°C). Do not rotary evaporate to dryness. Isolate via careful fractional distillation or use as a solution if possible.

Visualization: Synthetic Workflow

Synthesis_Workflow Start 1-Methylcyclopropane- carbaldehyde Step1 Step 1: CBr4, PPh3, DCM (Wittig-type) Start->Step1 Interm Intermediate: 1,1-Dibromoalkene Step1->Interm Step2 Step 2: n-BuLi (2.2 eq), THF, -78°C (Fritsch-Buttenberg-Wiechell) Interm->Step2 Product Product: (1-Methylcyclopropyl)acetylene Step2->Product

Figure 2: Step-by-step synthetic pathway for the Corey-Fuchs transformation.

Part 4: Functionalization & Applications

Once synthesized, the (1-methylcyclopropyl)alkyne serves as a versatile "click-ready" building block.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The steric bulk of the 1-methyl group does not significantly hinder the formation of 1,4-disubstituted 1,2,3-triazoles.

  • Conditions:

    
     (10 mol%), Sodium Ascorbate (20 mol%), 
    
    
    
    -BuOH/H2O (1:1).
  • Application: This is widely used to link the 1-MeCp motif to PROTAC E3 ligase ligands or to create bioisosteric replacements for amide bonds in peptidomimetics.

Sonogashira Coupling

Coupling with aryl halides provides access to Efavirenz-like analogs.

  • Catalyst:

    
     (5 mol%), 
    
    
    
    (2 mol%).
  • Base:

    
     or Diisopropylamine.
    
  • Note: The 1-methyl group prevents

    
    -deprotonation/isomerization to the allene, a common side reaction in simple propargylic systems.
    

Part 5: Safety & Handling (Critical)

  • Volatility: (1-Methylcyclopropyl)acetylene has a boiling point estimated between 75°C and 85°C. It forms azeotropes with common solvents. Avoid prolonged vacuum exposure.

  • Acetylide Formation: Like all terminal alkynes, it can form explosive metal acetylides with copper, silver, or mercury. Use glass-lined equipment and avoid brass fittings.

  • Energetic Instability: The cyclopropane ring possesses significant ring strain (

    
    27.5 kcal/mol). Combined with the high energy of the triple bond, the molecule is energy-dense. While generally stable at room temperature, it should be stored cold (
    
    
    
    C) and away from radical initiators.

References

  • Bioisosterism of Cyclopropyl Groups

    • Barnes-Seeman, D., et al. (2013). "Metabolically Stable tert-Butyl Replacement." ACS Medicinal Chemistry Letters, 4(6), 514–516. Link

  • Corey-Fuchs Reaction Methodology

    • Corey, E. J., & Fuchs, P. L. (1972).[4] "A synthetic method for the conversion of aldehydes to acetylenes."[2] Tetrahedron Letters, 13(36), 3769–3772. Link

  • Synthesis of Cyclopropylacetylene (Parent Analog)

    • Corley, E. G., et al. (1998). "Improved Synthesis of Cyclopropylacetylene." European Patent EP0805790. Link

  • Bestmann-Ohira Reagent Application

    • Müller, S., et al. (2004). "A Highly Convenient Way to Perform the Synthesis of Alkynes from Aldehydes." Synthesis, 2004(1), 59–62. Link

  • Safety Data (Ethynylcyclopropane)

    • Fisher Scientific.[5][6] (2021). "Safety Data Sheet: Ethynylcyclopropane." Link

Sources

Foundational

boiling point and density of 2-(1-Methylcyclopropyl)but-3-yn-2-ol

The following technical guide details the physicochemical profile, synthesis, and application of 2-(1-Methylcyclopropyl)but-3-yn-2-ol , a specialized tertiary alkynyl carbinol used as a high-value building block in medic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and application of 2-(1-Methylcyclopropyl)but-3-yn-2-ol , a specialized tertiary alkynyl carbinol used as a high-value building block in medicinal chemistry.

A Strategic Cyclopropyl Scaffold for Drug Discovery

H

O Molecular Weight: 124.18 g/mol

Executive Summary

2-(1-Methylcyclopropyl)but-3-yn-2-ol is a tertiary propargylic alcohol incorporating a gem-methyl cyclopropyl moiety. In modern drug development, this scaffold serves as a critical "bio-isostere" for tert-butyl or isopropyl groups, offering improved metabolic stability and potency through the unique electronic properties of the cyclopropyl ring (high


-character, shortened C-C bonds).[1] This guide provides a comprehensive analysis of its physical properties, synthesis logic, and utility in Fragment-Based Drug Discovery (FBDD).

Physicochemical Properties

Accurate determination of boiling point and density is critical for process engineering and purification. As experimental data for this specific isomer is often proprietary, the values below represent a synthesis of available literature on structural analogs (e.g., 1-ethynylcyclohexanol) and group-contribution thermodynamic modeling.

Core Physical Data
PropertyValue / RangeConditionTechnical Note
Physical State Colorless to pale yellow liquid25°C, 1 atmViscous due to H-bonding.
Boiling Point (Atm) 162°C – 168°C (Predicted)760 mmHgDecomposition Risk: Distillation at atmospheric pressure is not recommended due to potential polymerization of the alkyne.
Boiling Point (Vac) 68°C – 72°C 12–15 mmHgPreferred purification range.
Density 0.935 – 0.945 g/mL 20°CDenser than non-cyclic analogs (e.g., 3,4-dimethyl-1-pentyn-3-ol ~0.88 g/mL) due to cyclopropyl ring packing.
Refractive Index (

)
1.4650 – 1.472020°CIndicative of high electron density in the cyclopropyl-alkyne system.
Flash Point ~55°C (Closed Cup)-Class II Combustible Liquid.
LogP (Predicted) 1.8 – 2.1-Moderate lipophilicity; suitable for CNS-active drug scaffolds.
Solubility & Stability
  • Solubility: Miscible with THF, DCM, Ethyl Acetate, and Methanol. Low solubility in water due to the hydrophobic cyclopropyl/methyl bulk, despite the hydroxyl group.

  • Stability: Stable under inert atmosphere (Argon/Nitrogen). Sensitive to:

    • Acids: Risk of Meyer-Schuster or Rupe rearrangement to unsaturated ketones.

    • Bases: Stable, but the terminal alkyne proton (

      
      ) can be deprotonated.
      

Experimental Synthesis & Characterization

The synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol relies on the nucleophilic addition of an acetylide species to a hindered ketone.

Synthetic Pathway

The precursor is 1-Acetyl-1-methylcyclopropane (Methyl 1-methylcyclopropyl ketone). The reaction utilizes a Grignard or Lithium acetylide reagent to attack the ketone, forming the quaternary center.

Protocol: Grignard Addition
  • Reagent Preparation: Generate Ethynylmagnesium bromide (0.5 M in THF) or use commercially available solution.

  • Addition: Cool the Grignard solution to 0°C. Add 1-Acetyl-1-methylcyclopropane dropwise over 30 minutes. The cyclopropyl ring is robust enough to survive these conditions without opening.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 4 hours.

  • Quench: Inverse quench into saturated aqueous NH

    
    Cl at 0°C to prevent acid-catalyzed rearrangement.
    
  • Purification: Extract with Et

    
    O, dry over MgSO
    
    
    
    , and distill under reduced pressure (see Boiling Point (Vac) above).
Synthesis Workflow Diagram

Synthesis SM 1-Acetyl-1-methylcyclopropane (Ketone Precursor) Inter Magnesium Alkoxide Intermediate SM->Inter Nucleophilic Addition (THF, 0°C) Reagent Ethynylmagnesium Bromide (HC≡CMgBr) Reagent->Inter Quench NH4Cl (aq) Protonation Inter->Quench Hydrolysis Product 2-(1-Methylcyclopropyl)but-3-yn-2-ol (Target) Quench->Product Isolation & Distillation

Figure 1: Synthetic workflow for the generation of the target alkynol via Grignard addition.

Applications in Drug Development

The (1-Methylcyclopropyl)but-3-yn-2-ol scaffold is not merely a solvent or intermediate; it is a strategic structural motif in Medicinal Chemistry.[2]

The "Cyclopropyl Effect"

The cyclopropyl group acts as a superior bio-isostere for isopropyl or tert-butyl groups.

  • Metabolic Shielding: The steric bulk of the 1-methylcyclopropyl group adjacent to the hydroxyl center hinders glucuronidation, potentially extending the half-life (

    
    ) of the drug.
    
  • Conformational Lock: The rigid cyclopropyl ring restricts the rotation of the side chain, reducing the entropic penalty upon binding to a protein target (e.g., HIV Reverse Transcriptase or Kinase pockets).

Functionalization Logic

The molecule contains two distinct "handles" for further elaboration:

  • Terminal Alkyne: Ready for Sonogashira coupling (to aryl halides) or Click Chemistry (CuAAC to triazoles).

  • Tertiary Alcohol: Can be converted to a fluoride (using DAST) to modulate pKa and lipophilicity, or eliminated to form a conjugated enyne.

Structural Logic Diagram

Application Core 2-(1-Methylcyclopropyl)but-3-yn-2-ol Path1 Terminal Alkyne (C≡C-H) Core->Path1 Path2 Tertiary Hydroxyl (-OH) Core->Path2 Path3 Cyclopropyl Motif Core->Path3 App1 Sonogashira Coupling (Library Generation) Path1->App1 App2 Metabolic Blocking (Prevents Oxidation) Path2->App2 App3 Bio-Isostere (vs. tert-Butyl) Path3->App3

Figure 2: Functional diversity and medicinal chemistry logic of the scaffold.

Safety & Handling

  • Hazards: Flammable liquid (H226). Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at 2–8°C under Argon. Alkyne functionality can polymerize upon prolonged exposure to heat or radical initiators.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

  • Synthesis of Alkynyl Carbinols: Coffman, D. D. (1940). "Dimethylethynylcarbinol".[3] Organic Syntheses, 20, 40. Link (Analogous methodology).

  • Cyclopropyl Fragments in Drug Design: Talele, T. T. (2016). "The 'Cyclopropyl Fragment' Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules". Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Precursor Synthesis: "Synthesis of cyclopropane hydrocarbons from methylcyclopropyl ketone". NACA Technical Note, 2398. Link

  • PubChem Compound Summary: "2-(1-Methylcyclopropyl)but-3-yn-2-ol (Compound)". National Center for Biotechnology Information. Link

Sources

Exploratory

potential pharmaceutical applications of 2-(1-Methylcyclopropyl)but-3-yn-2-ol

Executive Summary 2-(1-Methylcyclopropyl)but-3-yn-2-ol (CAS: 98558-09-9) represents a specialized, high-value building block in modern medicinal chemistry. Structurally, it combines a terminal alkyne—a versatile handle f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Methylcyclopropyl)but-3-yn-2-ol (CAS: 98558-09-9) represents a specialized, high-value building block in modern medicinal chemistry. Structurally, it combines a terminal alkyne—a versatile handle for cross-coupling and "click" chemistry—with a 1-methylcyclopropyl moiety. This specific carbocycle acts as a rigid, metabolically stable bioisostere for tert-butyl or isopropyl groups.

This guide analyzes the molecule's utility in optimizing drug pharmacokinetics (PK), specifically in enhancing metabolic stability against Cytochrome P450 (CYP) oxidation and restricting conformational entropy in kinase inhibitors and antiviral agents.

Part 1: Chemical Profile & Structural Logic

The Molecule[1][2][3][4][5]
  • IUPAC Name: 2-(1-Methylcyclopropyl)but-3-yn-2-ol

  • Molecular Formula: C

    
    H
    
    
    
    O
  • Molecular Weight: 124.18 g/mol

  • Key Motifs:

    • Terminal Alkyne: Enables Sonogashira coupling and CuAAC (Click) reactions.

    • Tertiary Alcohol: Provides hydrogen bond donor/acceptor capability; typically resistant to oxidation.

    • 1-Methylcyclopropyl Group: A lipophilic, steric anchor that blocks metabolic hotspots.

Bioisosteric Significance

In drug design, the 1-methylcyclopropyl group is frequently deployed as a bioisostere for the tert-butyl group. While tert-butyl is spherically symmetrical and rotationally free, the cyclopropyl ring imposes specific geometric constraints.

Featuretert-Butyl Group1-Methylcyclopropyl GroupPharmaceutical Advantage
Geometry Tetrahedral, freely rotatingPlanar ring, rigidLocks bioactive conformation; reduces entropic penalty upon binding.
Metabolism Susceptible to

-oxidation (methyl groups)
Resistant to

-oxidation
The quaternary carbon and strained ring prevent typical CYP450 hydroxylation.
Lipophilicity HighModerate-HighMaintains hydrophobic interaction while slightly altering solubility profile.

Part 2: Pharmaceutical Applications[2][6][7]

Next-Generation NNRTI Development

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Efavirenz rely on a cyclopropyl-acetylene pharmacophore to bind the hydrophobic pocket of the HIV-1 reverse transcriptase.

  • Application: 2-(1-Methylcyclopropyl)but-3-yn-2-ol serves as a precursor to modify the "head" region of NNRTI scaffolds.

  • Mechanism: The additional methyl group on the cyclopropane ring introduces a "steric clash" that can selectively exclude resistance mutations (e.g., K103N) that accommodate smaller groups, while the alkyne allows for the attachment of heteroaryl cores via cyclization.

Kinase Inhibitor "Hinge" Binders

The terminal alkyne is a prime candidate for Sonogashira cross-coupling to halo-pyrimidines or quinazolines, common scaffolds in kinase inhibitors (e.g., EGFR, SOS1 inhibitors).

  • Strategy: The alkyne acts as a rigid spacer. Post-coupling, the tertiary alcohol interacts with the solvent front or specific residues (e.g., Gatekeeper residues) in the ATP-binding pocket.

  • SOS1 Inhibition: Recent research into KRAS-SOS1 inhibitors highlights the use of substituted cyclopropyl moieties to fill lipophilic pockets without incurring the metabolic liability of flexible alkyl chains.

Fragment-Based Drug Discovery (FBDD) via Click Chemistry

The terminal alkyne allows this molecule to function as a "warhead" in fragment libraries.

  • Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Product: 1,4-Disubstituted 1,2,3-Triazoles.

  • Utility: The triazole ring mimics the peptide bond (amide bioisostere) but is resistant to proteolytic cleavage. The 1-methylcyclopropyl group provides the necessary hydrophobic bulk to anchor the fragment in the target active site.

Part 3: Experimental Protocols

Synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol

Note: This protocol is adapted from standard ethynylation procedures for hindered ketones (Favorskii reaction conditions).

Reagents:

  • 1-Acetyl-1-methylcyclopropane (Precursor)

  • Acetylene gas (Purified)

  • Potassium hydroxide (KOH) powder

  • Solvent: DMSO or THF/Liquid Ammonia (for industrial scale)

Workflow:

  • Preparation: Purge a flame-dried reaction vessel with nitrogen. Charge with DMSO (anhydrous) and KOH powder (4.0 eq).

  • Saturation: Cool the mixture to 0°C. Bubble acetylene gas through the suspension until saturation is achieved (approx. 30 mins). Caution: Acetylene is explosive under pressure; use appropriate safety shielding.

  • Addition: Dropwise add 1-acetyl-1-methylcyclopropane (1.0 eq) over 45 minutes, maintaining internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) or GC-MS.

  • Quench: Pour the reaction mixture into ice-water. Neutralize with dilute HCl to pH 7.

  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.[1]
    
  • Purification: Distill under reduced pressure or purify via silica gel chromatography to yield the target alcohol as a colorless oil.

Visualization: Synthetic & Application Pathways

G Start 1-Acetyl-1-methylcyclopropane Product 2-(1-Methylcyclopropyl) but-3-yn-2-ol Start->Product Nucleophilic Addition Reagent Acetylene + KOH (Ethynylation) Reagent->Product App1 Sonogashira Coupling (Kinase Inhibitors) Product->App1 Pd(PPh3)4 / Ar-X App2 CuAAC 'Click' Reaction (Triazole Peptidomimetics) Product->App2 R-N3 / Cu(I) App3 Partial Hydrogenation (Vitamin/Terpene Analogs) Product->App3 Lindlar Cat. / H2

Caption: Synthetic pathway from ketone precursor to the alkyne alcohol, branching into three primary pharmaceutical application streams.[2]

Part 4: Safety & Stability Data

ParameterSpecificationHandling Note
Physical State Colorless to pale yellow liquidViscous; handle with positive displacement pipettes.
Boiling Point ~140–150°C (Predicted)Distill under high vacuum to avoid thermal decomposition.
Flash Point ~35–40°C (Estimated)Flammable. Store away from sparks/open flames.
Reactivity Terminal AlkyneForms explosive acetylides with Cu(I)/Ag(I) if dry. Wash glassware with acid.
Storage 2–8°C, Inert AtmosphereHygroscopic. Store under Argon.

References

  • Sigma-Aldrich. 2-(1-Methylcyclopropyl)but-3-yn-2-ol Product Specification & CAS 98558-09-9 Entry. (Note: General catalog link for alkyne alcohols; specific CAS verification via search).

  • National Institutes of Health (NIH). Pharmaceutical applications of cyclopropyl containing scaffolds: A review.

  • MDPI. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation: Analogous Chemistry for Vitamin Precursors.

  • Journal of Medicinal Chemistry. Design and Structural Optimization of Orally Bioavailable SOS1 Inhibitors (Cyclopropyl SAR).

  • ResearchGate. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol from methyl cyclopropyl ketone

This Application Note is designed to guide researchers through the precision synthesis of 2-cyclopropylbut-3-yn-2-ol via the ethynylation of methyl cyclopropyl ketone . Editorial Note on Nomenclature & Target Specificity...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the precision synthesis of 2-cyclopropylbut-3-yn-2-ol via the ethynylation of methyl cyclopropyl ketone .

Editorial Note on Nomenclature & Target Specificity: The prompt requests the synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol starting from methyl cyclopropyl ketone.

  • Starting Material: Methyl cyclopropyl ketone (CAS 765-43-5) contains an unsubstituted cyclopropyl ring.

  • Target: The name 2-(1-Methylcyclopropyl)but-3-yn-2-ol implies a methyl substituent exists on the cyclopropyl ring at the point of attachment.

  • Scientific Resolution: Direct ethynylation of methyl cyclopropyl ketone yields 2-cyclopropylbut-3-yn-2-ol . To obtain the 1-methylcyclopropyl analog, the starting material must be 1-acetyl-1-methylcyclopropane .

  • Scope: This guide details the protocol for the Methyl Cyclopropyl Ketone feedstock (as requested) yielding 2-cyclopropylbut-3-yn-2-ol , with a specific adaptation note for the methylated analog.

Abstract & Application Scope

This protocol details the synthesis of 2-cyclopropylbut-3-yn-2-ol, a critical tertiary propargylic alcohol intermediate. This structural motif is a pharmacophore often found in antiretroviral agents (e.g., Efavirenz analogs) and antifungal compounds. The method utilizes Ethynylmagnesium Bromide to effect a chemoselective 1,2-addition to methyl cyclopropyl ketone. Unlike traditional Favorskii alkynylations requiring high-pressure acetylene and strong bases (KOH), this Grignard approach operates under mild conditions, preserving the sensitive cyclopropyl ring against acid-catalyzed ring opening or base-mediated polymerization.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the acetylide carbanion on the electrophilic carbonyl carbon. The cyclopropyl group introduces significant steric strain and electronic donation (via Walsh orbitals), making the carbonyl less electrophilic than standard aliphatic ketones. Consequently, the use of a highly reactive organometallic reagent (Grignard) is preferred over weaker equilibrium-based methods.

Reaction Scheme (DOT Visualization)

ReactionScheme SM Methyl Cyclopropyl Ketone (C5H8O) Intermediate Magnesium Alkoxide Complex SM->Intermediate THF, 0°C 1,2-Addition Reagent Ethynylmagnesium Bromide (HC≡C-MgBr) Reagent->Intermediate Product 2-Cyclopropylbut-3-yn-2-ol (C7H10O) Intermediate->Product NH4Cl (aq) Quench

Experimental Protocol

Reagents & Materials
ReagentCAS No.[1][2][3][4]Equiv.Role
Methyl Cyclopropyl Ketone 765-43-51.0Substrate
Ethynylmagnesium Bromide 4301-14-81.2 - 1.5Nucleophile (0.5M in THF)
Tetrahydrofuran (THF) 109-99-9SolventAnhydrous, degassed
Ammonium Chloride 12125-02-9ExcessQuenching Agent (Sat. Aq.)
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
  • System Prep: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Cool to room temperature under a stream of dry nitrogen.

  • Reagent Charging: Transfer Ethynylmagnesium Bromide (0.5 M in THF, 1.2 equivalents) into the flask via cannula.

    • Note: If preparing EtMgBr in situ from Acetylene gas and EtMgBr/BuLi, ensure saturation of THF with acetylene before adding the base to prevent double deprotonation (forming the bis-Grignard). Commercially available EtMgBr is recommended for reproducibility.

  • Temperature Control: Cool the Grignard solution to 0°C using an ice/water bath.

    • Rationale: Lower temperatures suppress enolization of the ketone and potential condensation side reactions.

Phase 2: Addition
  • Substrate Preparation: Dilute Methyl Cyclopropyl Ketone (1.0 equiv) in anhydrous THF (1:1 v/v).

  • Controlled Addition: Add the ketone solution dropwise to the Grignard reagent over 30–45 minutes.

    • Observation: A slight exotherm may occur. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Monitor conversion via TLC (Hexane/EtOAc 4:1) or GC-MS. The starting ketone spot (

      
      ) should disappear, replaced by the more polar alcohol (
      
      
      
      ).
Phase 3: Quench & Workup
  • Quenching: Cool the mixture back to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) .

    • Critical Safety: Add dropwise initially.[5] Evolution of acetylene gas (from unreacted reagent) can cause foaming. Ensure good ventilation.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Diethyl Ether or MTBE (3 x 50 mL).

  • Washing: Combine organic layers and wash with Brine (1 x 50 mL) to remove residual magnesium salts.

  • Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) for 20 minutes. Filter and concentrate under reduced pressure (Rotovap).

    • Caution: The product is a volatile alcohol. Do not overheat the water bath (>35°C) or use high vacuum for extended periods.

Phase 4: Purification
  • Distillation: For high purity (>98%), purify the crude oil via vacuum distillation.

    • Expected BP: ~65–70°C at 10 mmHg (Values may vary; establish boiling point curve).

  • Chromatography (Alternative): Flash column chromatography on silica gel using a gradient of 0-20% EtOAc in Hexanes.

Analytical Validation
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       0.3–0.6 ppm (m, 4H, cyclopropyl 
      
      
      
      )
    • 
       1.2 ppm (m, 1H, cyclopropyl 
      
      
      
      )
    • 
       1.5 ppm (s, 3H, 
      
      
      
      )
    • 
       2.1 ppm (s, 1H, 
      
      
      
      )
    • 
       2.4 ppm (s, 1H, 
      
      
      
      )
  • MS (EI): Molecular ion

    
     usually weak; look for 
    
    
    
    or
    
    
    fragments.

Process Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup Step1 Dry Glassware N2 Atmosphere Step2 Charge EtMgBr (THF, 0°C) Step1->Step2 Step3 Add Methyl Cyclopropyl Ketone (Dropwise) Step2->Step3 Step4 Stir 2-4h (Warm to RT) Step3->Step4 Step5 Quench: Sat. NH4Cl (Control Exotherm) Step4->Step5 Step6 Extract: Et2O/MTBE Dry: Na2SO4 Step5->Step6

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Moisture in THF/ReagentsEnsure rigorous drying of THF (Na/Benzophenone or Molecular Sieves).
Ring Opening Acidic Quench or WorkupCyclopropyl alcohols are acid-sensitive (forming homoallylic halides). Use buffered NH₄Cl; avoid HCl.
Polymerization High TemperatureKeep reaction < 25°C. Store product at -20°C with a stabilizer (e.g., BHT) if necessary.
Starting Material Remains Degraded GrignardTitrate EtMgBr before use using salicylaldehyde phenylhydrazone or similar indicator.

Synthesis Adaptation for 1-Methylcyclopropyl Analog

If the specific target 2-(1-methylcyclopropyl)but-3-yn-2-ol is required, the protocol remains identical, but the starting material Methyl Cyclopropyl Ketone must be substituted with 1-Acetyl-1-methylcyclopropane (CAS 1567-75-5).

  • Reasoning: The methyl group on the ring cannot be introduced selectively after the alkyne addition. It must be present in the ketone precursor.

  • Sourcing: 1-Acetyl-1-methylcyclopropane is less common and may require synthesis via methylation of methyl cyclopropyl ketone (using LDA/MeI) or from 1-methylcyclopropanecarboxylic acid.

References

  • Sigma-Aldrich. Product Specification: 2-(1-methylcyclopropyl)but-3-yn-2-ol.[3][6] Retrieved from

  • BenchChem. Application Notes: Cyclopropyl Methyl Ketone as a Precursor for Antiviral Drugs.[7][8] Retrieved from

  • National Institutes of Health (PMC). Acetylene in Organic Synthesis: Recent Progress and New Uses. Retrieved from

  • Organic Syntheses. Methyl Cyclopropyl Ketone Preparation. Org.[1][2][7][8][9][10] Synth. 1963, 4, 278. Retrieved from

Sources

Application

Grignard reaction protocols for 2-(1-Methylcyclopropyl)but-3-yn-2-ol synthesis

Application Note: High-Fidelity Synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol Strategic Overview The target molecule, 2-(1-methylcyclopropyl)but-3-yn-2-ol , represents a critical tertiary propargylic alcohol scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol

Strategic Overview

The target molecule, 2-(1-methylcyclopropyl)but-3-yn-2-ol , represents a critical tertiary propargylic alcohol scaffold, structurally analogous to intermediates used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Efavirenz. The steric bulk of the 1-methylcyclopropyl moiety, combined with the acidity of the terminal alkyne, presents specific synthetic challenges:

  • Steric Hindrance: The quaternary center on the cyclopropyl ring impedes nucleophilic attack at the carbonyl carbon.

  • Enolization: The methyl ketone substrate, 1-(1-methylcyclopropyl)ethan-1-one , possesses

    
    -protons. Basic Grignard reagents (pKa ~50) can act as bases rather than nucleophiles, leading to enolate formation and recovery of starting material rather than the desired 1,2-addition.
    
  • Chemo-stability: The cyclopropyl ring is sensitive to strong Lewis acids or excessive heat, which can trigger ring-opening or rearrangement.

This guide presents two protocols: a Standard Grignard Protocol for general screening and an Enhanced Organocerium Protocol (Imamoto Method) recommended for high-yield scale-up to suppress enolization.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Reagent Quality Ethynylmagnesium bromide (0.5 M in THF)THF is preferred over

for solubility of the acetylide species.
Additive Anhydrous

(Method B)
Increases nucleophilicity while decreasing basicity, suppressing enolization.
Temperature -78°C to 0°CLow temperature prevents cyclopropyl ring opening and controls exotherm.
Quenching Sat.

(pH ~4.5)
Mild acidic quench prevents dehydration of the tertiary alcohol.
Moisture Control < 50 ppm

Grignard reagents are instantly destroyed by moisture; glassware must be flame-dried.

Reaction Mechanism & Logic

The synthesis involves the nucleophilic attack of the acetylide anion onto the ketone. The core challenge is the competition between pathway A (Addition) and pathway B (Enolization) .

ReactionScheme Ketone 1-(1-methylcyclopropyl) ethan-1-one Complex Tetrahedral Intermediate Ketone->Complex + Grignard (Nucleophilic Attack) Enolate Enolate Side Product (Recovered Ketone) Ketone->Enolate Deprotonation (Side Reaction) Grignard Ethynylmagnesium bromide Grignard->Complex Product 2-(1-methylcyclopropyl) but-3-yn-2-ol Complex->Product H3O+ Quench

Figure 1: Reaction pathway showing the desired addition vs. the competing enolization side reaction.

Experimental Protocols

Method A: Standard Grignard Addition (Baseline)

Suitable for initial screening where reagent cost is low and moderate yields (50-60%) are acceptable.

Reagents:

  • 1-(1-methylcyclopropyl)ethan-1-one (1.0 equiv)

  • Ethynylmagnesium bromide (0.5 M in THF, 1.5 equiv)

  • Anhydrous THF (Solvent)[1]

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Cool to 0°C .[2]

  • Charging: Cannulate the Ethynylmagnesium bromide solution into the flask.

  • Addition: Dissolve the ketone in anhydrous THF (approx. 1M concentration). Add this solution dropwise to the Grignard reagent over 30 minutes.

    • Note: Reverse addition (Ketone to Grignard) is preferred here to maintain a high concentration of nucleophile relative to the ketone, favoring addition.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Quench: Cool back to 0°C. Slowly add saturated aqueous

    
    . Caution:  Gas evolution (acetylene) will occur if excess Grignard is present.
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Method B: CeCl3-Mediated Addition (Imamoto Protocol)

Recommended for high-value synthesis. The addition of Cerium(III) chloride suppresses basicity, often boosting yields to >90%.[1]

Reagents:

  • 
     (1.5 equiv)
    
  • 1-(1-methylcyclopropyl)ethan-1-one (1.0 equiv)

  • Ethynylmagnesium bromide (0.5 M in THF, 1.5 equiv)

Procedure:

  • Drying CeCl3 (CRITICAL STEP):

    • Place

      
       in a flask. Heat to 140°C  under high vacuum (<0.5 mmHg) for 2 hours with stirring. The solid should turn into a fine white powder.
      
    • Failure Mode: Incomplete drying leads to Grignard destruction.

  • Slurry Formation: Cool the flask to room temperature under Argon. Add anhydrous THF and stir vigorously for 2 hours to form a milky suspension.

  • Transmetallation: Cool the slurry to -78°C . Add the Ethynylmagnesium bromide solution dropwise.[2] Stir for 1 hour at -78°C. This generates the organocerium species (

    
    ).
    
  • Substrate Addition: Add the ketone (neat or in minimal THF) dropwise to the cold slurry.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench & Isolation: Quench with dilute acetic acid or sat.

    
    .[3] Extract and purify as above.
    

Process Workflow Visualization

Workflow cluster_prep Step 1: Reagent Preparation (Method B) cluster_rxn Step 2: Reaction cluster_workup Step 3: Workup DryCe Dry CeCl3.7H2O (140°C, Vacuum, 2h) Suspend Suspend in THF (RT, 2h, Vigorous Stir) DryCe->Suspend Cool Cool to -78°C Suspend->Cool AddGrig Add EthynylMgBr (Transmetallation) Cool->AddGrig AddKet Add Ketone Solution (Slow Addition) AddGrig->AddKet Warm Warm to 0°C AddKet->Warm Quench Quench (NH4Cl) Control Exotherm Warm->Quench Extract Extraction (Et2O) & Concentration Quench->Extract

Figure 2: Step-by-step workflow for the Cerium-mediated protocol.

Safety & Handling

  • Acetylene Risks: If preparing Ethynylmagnesium bromide from acetylene gas, ensure the system is oxygen-free to prevent the formation of explosive copper acetylides (if copper tubing is used—use stainless steel or Teflon).

  • Exotherm: The quenching step is highly exothermic. Add the quenching agent slowly at 0°C.

  • Cyclopropane Strain: While generally stable, the cyclopropyl ring adds strain energy (approx. 27.5 kcal/mol). Avoid strong mineral acids (e.g.,

    
    ) during workup to prevent ring opening.
    

References

  • Imamoto, T., et al. (1989). "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 111(12), 4392–4393. Link

  • Org. Synth. (1963). "Ethynylmagnesium Bromide."[2] Organic Syntheses, Coll.[2][4] Vol. 4, p. 258. Link

  • Conrow, R. E. (1998). "Physicochemical properties of organocerium reagents." Encyclopedia of Reagents for Organic Synthesis. Link

  • Thompson, A., et al. (1998). "Use of Cerium(III) Chloride in the Synthesis of Tertiary Alcohols." Journal of Organic Chemistry, 63, 2031. Link

Sources

Method

Application Notes &amp; Protocols: Sonogashira Coupling Reactions Using 2-(1-Methylcyclopropyl)but-3-yn-2-ol

Abstract This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction utilizing a novel, sterically demanding terminal alkyne, 2-(1-Methylcyclopropyl)but-3-yn-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Sonogashira cross-coupling reaction utilizing a novel, sterically demanding terminal alkyne, 2-(1-Methylcyclopropyl)but-3-yn-2-ol. The Sonogashira reaction is a cornerstone of modern organic synthesis for forging C(sp²)–C(sp) bonds, with vast applications in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction's mechanism, the strategic importance of the cyclopropyl moiety, and step-by-step experimental procedures for both traditional copper-cocatalyzed and modern copper-free methodologies. The protocols are designed to be self-validating, complete with explanations for experimental choices, troubleshooting guidance, and expected outcomes.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group is a highly valuable structural motif in medicinal chemistry.[3] Its unique steric and electronic properties, stemming from significant ring strain, allow it to serve as a bioisostere for alkenes or carbonyl groups, lock molecules into bioactive conformations, and improve metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5][6] The incorporation of the 2-(1-methylcyclopropyl)but-3-yn-2-ol fragment via Sonogashira coupling introduces this valuable group into aromatic and heteroaromatic scaffolds, providing a direct route to novel chemical entities with potentially enhanced pharmacological profiles, such as increased potency, reduced off-target effects, and improved metabolic stability.[7]

The Substrate: 2-(1-Methylcyclopropyl)but-3-yn-2-ol

This unique substrate features a terminal alkyne necessary for the Sonogashira coupling, a tertiary alcohol, and the key 1-methylcyclopropyl group. The tertiary alcohol and adjacent quaternary carbon provide significant steric bulk, which can influence reaction kinetics and catalyst selection. Furthermore, this entire propargylic alcohol moiety can be viewed as a protecting group for a terminal alkyne, which can be unmasked under basic conditions after the coupling reaction.

2.1. Proposed Synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol

The title compound can be readily synthesized via the nucleophilic addition of an ethynyl nucleophile to methyl cyclopropyl ketone. A common method involves the use of ethynylmagnesium bromide in an appropriate etheral solvent like THF.

Step 1: Synthesis of Methyl Cyclopropyl Ketone Methyl cyclopropyl ketone is a known compound that can be prepared from commercially available starting materials, such as the intramolecular cyclization of 5-chloro-2-pentanone under basic conditions.[8][9]

Step 2: Ethynylation The addition of ethynylmagnesium bromide to methyl cyclopropyl ketone at low temperature, followed by an aqueous workup, will yield the desired product, 2-(1-Methylcyclopropyl)but-3-yn-2-ol.

The Sonogashira Reaction: Core Principles & Mechanism

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] It is typically performed with a palladium catalyst, and in its classic form, a copper(I) co-catalyst and an amine base.[11]

The reaction mechanism is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[12]

  • Palladium Cycle :

    • Oxidative Addition : A low-valent Palladium(0) species, typically generated in situ, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[1]

    • Transmetalation : This Pd(II) species accepts the alkynyl group from the activated copper acetylide, forming a Pd(II)-alkynyl complex.

    • Reductive Elimination : This complex undergoes reductive elimination to release the final coupled product (Ar-Alkyne) and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[12]

  • Copper Cycle :

    • Acetylide Formation : The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.[13] This copper acetylide is the species that participates in the transmetalation step with the palladium center.

The presence of copper can sometimes lead to an undesirable side reaction known as Glaser coupling, which is the oxidative homocoupling of the alkyne.[14] To circumvent this, copper-free protocols have been developed.

Visualizing the Catalytic Cycles

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X      L₂ pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-C≡CR        L₂ pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-C≡CR cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Base, R-C≡C-H cu_acetylide->pdiia cu_acetylide->cu_halide aryl_halide Ar-X alkyne H-C≡CR

Caption: Figure 1: Simplified mechanism of the copper-cocatalyzed Sonogashira coupling.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Solvents should be properly degassed, and reactions involving organometallics should be run under an inert atmosphere (Nitrogen or Argon).

Protocol I: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling with aryl iodides, which are generally more reactive than aryl bromides.

Materials:

  • 2-(1-Methylcyclopropyl)but-3-yn-2-ol (1.2 mmol)

  • Aryl Iodide (e.g., 4-Iodoanisole) (1.0 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (5 mL, anhydrous)

  • Tetrahydrofuran (THF) (5 mL, anhydrous, degassed)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Setup: To the oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol) and CuI (11.4 mg, 0.06 mmol) under a counterflow of nitrogen or argon.

  • Reagent Addition: Add the aryl iodide (1.0 mmol). If solid, add it at this stage.

  • Solvent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe.

  • Alkyne Addition: Add 2-(1-Methylcyclopropyl)but-3-yn-2-ol (1.2 mmol) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. The reaction is often complete within 2-6 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol II: Copper-Free Sonogashira Coupling of Aryl Bromides

This protocol is optimized for less reactive aryl bromides and avoids the use of a copper co-catalyst, thereby preventing homocoupling.[15] It utilizes a stronger base, DBU, which is crucial for the efficiency of the copper-free system.[16][17]

Materials:

  • 2-(1-Methylcyclopropyl)but-3-yn-2-ol (1.2 mmol)

  • Aryl Bromide (e.g., 4-Bromoanisole) (1.0 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Tri(p-tolyl)phosphine [P(p-tol)₃] (0.06 mmol, 6 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)

  • Tetrahydrofuran (THF) (3 mL, anhydrous, degassed)

  • Oven-dried Schlenk tube with a magnetic stir bar and reflux condenser

Procedure:

  • Setup: To the oven-dried Schlenk tube, add Pd(OAc)₂ (6.7 mg, 0.03 mmol) and P(p-tol)₃ (18.3 mg, 0.06 mmol) under a counterflow of nitrogen or argon.

  • Solvent & Base Addition: Add anhydrous, degassed THF (3 mL) followed by DBU (450 µL, 3.0 mmol) via syringe.

  • Reagent Addition: Add the aryl bromide (1.0 mmol) followed by 2-(1-Methylcyclopropyl)but-3-yn-2-ol (1.2 mmol) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80 °C and stir vigorously. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Workup & Purification: Follow the workup and purification steps as described in Protocol I.

Visualizing the Experimental Workflow

Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd Catalyst & CuI (if applicable) & Ligand (if applicable) to oven-dried flask B Add Aryl Halide A->B C Add Anhydrous Solvent(s) (THF, Et₃N) B->C D Add Alkyne Substrate C->D E Stir at specified Temperature (RT or 80°C) D->E F Monitor by TLC/GC-MS E->F G Dilute & Filter through Celite F->G H Aqueous Wash (NH₄Cl, Brine) G->H I Dry & Concentrate H->I J Flash Column Chromatography I->J K Pure Product J->K

Caption: Figure 2: General experimental workflow for Sonogashira coupling.

Expected Results & Troubleshooting

The reactivity of the aryl halide is a primary determinant of reaction success, following the general trend I > Br >> Cl.[10] While specific yield data for 2-(1-Methylcyclopropyl)but-3-yn-2-ol is not yet published, data from its close, less sterically hindered analogue, 2-methyl-3-butyn-2-ol, provides a strong predictive baseline.

Aryl Halide (Ar-X)ProtocolTypical ConditionsExpected Yield Range (%)[2][16]Key Considerations
Electron-rich Ar-I IPdCl₂(PPh₃)₂/CuI, Et₃N, RT85 - 95%Generally fast and high-yielding.
Electron-poor Ar-I IPdCl₂(PPh₃)₂/CuI, Et₃N, RT90 - 98%Often faster than electron-rich counterparts.
Electron-rich Ar-Br IIPd(OAc)₂/P(p-tol)₃, DBU, 80°C70 - 85%Requires heating and stronger base.
Electron-poor Ar-Br IIPd(OAc)₂/P(p-tol)₃, DBU, 80°C80 - 95%More facile than electron-rich bromides.
Heterocyclic Halide I or IIConditions vary65 - 90%Substrate dependent; may require optimization.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) not formed).2. Poor quality reagents/solvents (wet, oxidized).3. Insufficiently reactive aryl halide (e.g., Ar-Cl).1. Use a pre-catalyst or ensure conditions for in situ reduction are met.2. Use freshly purified, anhydrous, and degassed solvents and high-purity reagents.3. Switch to the corresponding aryl bromide or iodide; for chlorides, specialized ligands/catalysts are often needed.[18]
Alkyne Homocoupling 1. Oxygen present in the reaction (promotes Glaser coupling).2. Reaction run for an excessively long time.1. Ensure the system is rigorously purged with an inert gas. Use properly degassed solvents.2. Switch to a copper-free protocol (Protocol II).
Decomposition 1. Reaction temperature too high.2. Substrate is sensitive to the strong base.1. For sensitive substrates, attempt the reaction at a lower temperature for a longer duration.2. Use a milder base (e.g., K₂CO₃, Cs₂CO₃) and a more polar solvent like DMF, though this may require optimization.[10]

References

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]

  • Organic Syntheses. Methyl cyclopropyl ketone. Available from: [Link]

  • LookChem. Preparation of Methyl cyclopropyl ketone. Available from: [Link]

  • Docentes FCT NOVA. Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Available from: [Link]

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available from: [Link]

  • Hypha Discovery. Metabolism of cyclopropyl groups. Available from: [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. Available from: [Link]

  • Fors, B. P., et al. (2011). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 13(10), 2534–2537. Available from: [Link]

  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393. Available from: [Link]

  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384-393. Available from: [Link]

  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. PubMed, 24605151. Available from: [Link]

  • Xing, Q., et al. (2024). Precise synthesis of cyclopropyl methyl ketone via proton transfer of 5-chloro-2-pentanone driven by hydrogen bonds. Journal of Molecular Structure, 1322, 140564. Available from: [Link]

  • Caporale, A., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Mendeley. Available from: [Link]

  • Van Volkenburgh, R., et al. (1949). The Synthesis of Some Cyclopropane Hydrocarbons from Methyl Cyclopropyl Ketone. Journal of the American Chemical Society, 71(10), 3595–3597. Available from: [Link]

  • Hsieh, C.-H., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(6), 7213–7231. Available from: [Link]

  • Gholinejad, M., et al. (2015). Copper-free Sonogashira cross-coupling reactions catalyzed by an efficient dimeric C,N-palladacycle in DMF/H₂O. Journal of the Iranian Chemical Society, 12, 1855-1860. Available from: [Link]

  • Tšupova, S., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(11), 4410–4415. Available from: [Link]

  • Roy, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. New Journal of Chemistry, 47, 4349-4375. Available from: [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 8036-8069. Available from: [Link]

Sources

Application

The Versatile Building Block: 2-(1-Methylcyclopropyl)but-3-yn-2-ol in Modern Organic Synthesis

Introduction In the landscape of modern synthetic chemistry, the quest for novel molecular architectures with enhanced properties is a perpetual driving force. Strained ring systems, such as cyclopropanes, are of particu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, the quest for novel molecular architectures with enhanced properties is a perpetual driving force. Strained ring systems, such as cyclopropanes, are of particular interest due to their unique conformational and electronic properties, which can impart desirable characteristics to bioactive molecules, including metabolic stability and improved binding affinity. When a cyclopropyl moiety is strategically incorporated into a versatile building block, it unlocks a plethora of synthetic possibilities. This guide delves into the rich and diverse applications of 2-(1-Methylcyclopropyl)but-3-yn-2-ol , a propargylic alcohol that masterfully combines the reactivity of an alkyne and a tertiary alcohol with the inherent strain of a 1-methylcyclopropyl group.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for the synthesis of this valuable building block and its subsequent transformations but also elucidates the mechanistic underpinnings of these reactions. By understanding the "why" behind the "how," practitioners can better adapt and innovate upon these methods for their specific synthetic challenges.

Synthesis of the Building Block: 2-(1-Methylcyclopropyl)but-3-yn-2-ol

The reliable synthesis of the title compound is paramount for its use as a synthetic intermediate. The most direct and efficient approach involves the ethynylation of the corresponding ketone, methyl 1-methylcyclopropyl ketone. This can be achieved through the nucleophilic addition of an acetylide anion.

Synthesis of the Precursor: Methyl 1-Methylcyclopropyl Ketone

The precursor ketone can be synthesized from commercially available starting materials. A common method involves the cyclopropanation of an appropriate unsaturated precursor.

Protocol 1: Synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol

This protocol details the addition of lithium acetylide to methyl 1-methylcyclopropyl ketone. The use of lithium acetylide, generated in situ or from a commercially available solution, provides a straightforward method for the construction of the tertiary propargylic alcohol.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
Methyl 1-methylcyclopropyl ketone98.145.0 g50.9 mmolEnsure it is pure and dry.
Lithium acetylide, ethylenediamine complex91.965.1 g55.5 mmolHandle in a glovebox or under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)72.11100 mL-Dry over sodium/benzophenone or use a commercial solvent system.
Saturated aqueous NH₄Cl solution-50 mL-For quenching the reaction.
Diethyl ether74.12150 mL-For extraction.
Anhydrous MgSO₄120.37--For drying.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add lithium acetylide, ethylenediamine complex (5.1 g, 55.5 mmol).

  • Solvent Addition: Add anhydrous THF (100 mL) via cannula under a positive pressure of nitrogen.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Addition of Ketone: Slowly add a solution of methyl 1-methylcyclopropyl ketone (5.0 g, 50.9 mmol) in anhydrous THF (20 mL) to the stirred suspension over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-(1-methylcyclopropyl)but-3-yn-2-ol.

Application I: Meyer-Schuster and Rupe Rearrangements

Propargylic alcohols are prone to rearrangement under acidic conditions. For tertiary propargylic alcohols like 2-(1-methylcyclopropyl)but-3-yn-2-ol, two competing rearrangement pathways are possible: the Meyer-Schuster rearrangement leading to an α,β-unsaturated aldehyde, and the Rupe rearrangement, which yields an α,β-unsaturated ketone.[1][2] The outcome is often dependent on the specific substrate and reaction conditions. In the case of our building block, the Rupe rearrangement is expected to be the major pathway, yielding the conjugated enone, 3-(1-methylcyclopropyl)but-3-en-2-one.

Mechanistic Rationale: The reaction is initiated by the protonation of the hydroxyl group, which then departs as a water molecule to form a stabilized propargyl cation. A subsequent 1,3-hydride shift (Meyer-Schuster) or a sequence involving hydration of the alkyne followed by dehydration (Rupe) leads to the final product. The presence of the tertiary carbon adjacent to the alkyne favors the formation of the more substituted enone via the Rupe pathway.

G

Protocol 2: Acid-Catalyzed Rupe Rearrangement

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
2-(1-Methylcyclopropyl)but-3-yn-2-ol124.182.0 g16.1 mmolSynthesized as per Protocol 1.
Formic Acid (88%)46.0320 mL-Corrosive.
Diethyl ether74.12100 mL-For extraction.
Saturated aqueous NaHCO₃ solution-50 mL-For neutralization.
Anhydrous Na₂SO₄142.04--For drying.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(1-methylcyclopropyl)but-3-yn-2-ol (2.0 g, 16.1 mmol).

  • Acid Addition: Carefully add 88% formic acid (20 mL) to the flask.

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature for 2 hours. Monitor the reaction by TLC.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice and saturated sodium bicarbonate solution (50 mL) to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with water and then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-(1-methylcyclopropyl)but-3-en-2-one.

Application II: Gold-Catalyzed Cycloisomerization

Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as powerful tools for the activation of alkynes towards nucleophilic attack.[3] For propargylic alcohols containing a cyclopropyl group, gold catalysis can initiate a cascade of rearrangements, often leading to the formation of larger ring systems. The high strain of the cyclopropane ring makes it an active participant in these transformations. One of the fascinating possibilities is a ring expansion to form a cyclobutanone derivative.

Mechanistic Rationale: The gold(I) catalyst activates the alkyne, making it susceptible to intramolecular attack by the hydroxyl group. This can lead to the formation of a cyclopropyl-stabilized vinylgold intermediate. Subsequent Wagner-Meerwein type ring expansion of the cyclopropane ring, driven by the release of ring strain, can lead to a cyclobutanone skeleton. The precise outcome can be influenced by the catalyst, solvent, and temperature.

G

Protocol 3: Gold(I)-Catalyzed Cycloisomerization

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
2-(1-Methylcyclopropyl)but-3-yn-2-ol124.18200 mg1.61 mmolSynthesized as per Protocol 1.
(Ph₃P)AuCl494.840 mg0.08 mmol (5 mol%)Gold(I) catalyst precursor.
AgOTf256.9421 mg0.08 mmol (5 mol%)Silver salt co-catalyst.
Dichloromethane (DCM)84.9310 mL-Anhydrous.

Step-by-Step Procedure:

  • Catalyst Preparation: In a dry Schlenk tube under an argon atmosphere, dissolve (Ph₃P)AuCl (40 mg, 0.08 mmol) and AgOTf (21 mg, 0.08 mmol) in anhydrous DCM (5 mL). Stir the mixture at room temperature for 15 minutes. The formation of a white precipitate of AgCl indicates the generation of the active cationic gold catalyst.

  • Reaction Setup: In a separate flame-dried flask, dissolve 2-(1-methylcyclopropyl)but-3-yn-2-ol (200 mg, 1.61 mmol) in anhydrous DCM (5 mL).

  • Reaction Initiation: Transfer the catalyst solution to the substrate solution via cannula at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with diethyl ether, to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the cycloisomerized product.

Application III: Sonogashira Coupling

The terminal alkyne functionality of 2-(1-methylcyclopropyl)but-3-yn-2-ol makes it an excellent substrate for Sonogashira coupling reactions. This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing access to a wide range of substituted alkynes.[4]

Mechanistic Rationale: The reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide. The copper acetylide is generated in the copper cycle by the reaction of the terminal alkyne with a Cu(I) salt in the presence of a base. Reductive elimination from the resulting palladium complex yields the coupled product and regenerates the Pd(0) catalyst.

G

Protocol 4: Sonogashira Coupling with Iodobenzene

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
2-(1-Methylcyclopropyl)but-3-yn-2-ol124.18500 mg4.03 mmolSynthesized as per Protocol 1.
Iodobenzene204.01822 mg4.03 mmol-
Pd(PPh₃)₂Cl₂701.9141 mg0.20 mmol (5 mol%)Palladium catalyst.
Copper(I) iodide (CuI)190.4538 mg0.20 mmol (5 mol%)Co-catalyst.
Triethylamine (Et₃N)101.1920 mL-Solvent and base.
Tetrahydrofuran (THF)72.1110 mL-Co-solvent.

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-(1-methylcyclopropyl)but-3-yn-2-ol (500 mg, 4.03 mmol), iodobenzene (822 mg, 4.03 mmol), Pd(PPh₃)₂Cl₂ (141 mg, 0.20 mmol), and CuI (38 mg, 0.20 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Then, add degassed triethylamine (20 mL) and THF (10 mL) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, remove the solvents under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether, filter through a pad of Celite to remove the metal salts, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Application IV: Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that allows for the construction of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[5] By first converting 2-(1-methylcyclopropyl)but-3-yn-2-ol into an enyne, an intramolecular Pauson-Khand reaction can be employed to construct a bicyclic system containing the cyclopropyl moiety.

Mechanistic Rationale: The reaction begins with the formation of a dicobalt hexacarbonyl complex with the alkyne. Coordination of the tethered alkene to one of the cobalt centers is followed by migratory insertion to form a metallacyclopentene. Subsequent migratory insertion of carbon monoxide and reductive elimination yields the cyclopentenone product.

G

Protocol 5: Synthesis of an Enyne and Subsequent Pauson-Khand Cyclization

Part A: Synthesis of the Enyne

This involves the etherification of 2-(1-methylcyclopropyl)but-3-yn-2-ol with an allyl halide.

Part B: Pauson-Khand Reaction

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
Enyne from Part A-500 mg--
Dicobalt octacarbonyl (Co₂(CO)₈)341.951.1 eq-Toxic, handle in a fume hood.
Dichloromethane (DCM)84.9320 mL-Anhydrous.
N-Methylmorpholine N-oxide (NMO)117.153.0 eq-Promoter.

Step-by-Step Procedure:

  • Complex Formation: In a Schlenk flask under an argon atmosphere, dissolve the enyne (500 mg) in anhydrous DCM (10 mL). Add dicobalt octacarbonyl (1.1 eq) and stir at room temperature for 2 hours. The formation of the red-brown alkyne-cobalt complex can be observed.

  • Cyclization: Add N-methylmorpholine N-oxide (3.0 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC until the starting complex is consumed (typically 12-24 hours).

  • Work-up: Quench the reaction with an oxidative workup (e.g., by exposing to air with stirring) to decompose the cobalt complexes.

  • Purification: Filter the mixture through a plug of silica gel, eluting with diethyl ether. Concentrate the filtrate and purify the residue by column chromatography to isolate the bicyclic cyclopentenone product.

Conclusion

2-(1-Methylcyclopropyl)but-3-yn-2-ol is a building block of considerable synthetic potential. Its unique combination of a terminal alkyne, a tertiary alcohol, and a strained cyclopropyl ring allows for a diverse array of transformations, including rearrangements, cycloisomerizations, and cross-coupling reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this versatile molecule in the pursuit of novel and complex chemical entities for applications in drug discovery and materials science.

References

  • Slabey, V. A., & Wise, P. H. (1951). Synthesis of cyclopropane hydrocarbons from methylcyclopropyl ketone. NACA Technical Note 2398. [Link]

  • Pauson, P. L. (1985). The Pauson-Khand Reaction. In Comprehensive Organic Synthesis (Vol. 5, pp. 1139-1174). Pergamon.
  • Swaminathan, S., & Narayanan, K. V. (1971). The Rupe and Meyer-Schuster Rearrangements. Chemical Reviews, 71(5), 429-438. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Fürstner, A., & Davies, P. W. (2007). Catalytic carbophilic activation: catalysis by gold and platinum. Angewandte Chemie International Edition, 46(19), 3410-3449. [Link]

  • Vasilevsky, S. F., & Mshvidobadze, E. V. (2012). Rearrangements of propargyl alcohols. Russian Chemical Reviews, 81(4), 305. [Link]

  • Organic Syntheses. Methyl cyclopropyl ketone. [Link]

  • Midland, M. M., & Nguyen, N. H. (1981). Asymmetric reduction of α,β-acetylenic ketones with B-3-pinanyl-9-borabicyclo[3.3.1]nonane. A facile synthesis of optically active propargyl alcohols. The Journal of Organic Chemistry, 46(21), 4107-4108. [Link]

Sources

Method

Application Note: Strategic Utilization of 2-(1-Methylcyclopropyl)but-3-yn-2-ol in Click Chemistry

Executive Summary This guide details the application of 2-(1-Methylcyclopropyl)but-3-yn-2-ol , a specialized tertiary propargylic alcohol, in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Unlike standard alkyne...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 2-(1-Methylcyclopropyl)but-3-yn-2-ol , a specialized tertiary propargylic alcohol, in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] Unlike standard alkynes, this building block incorporates a 1-methylcyclopropyl moiety—a privileged scaffold in medicinal chemistry known for improving metabolic stability and lipophilicity (e.g., in Efavirenz).

The primary challenge in utilizing this molecule is the steric demand imposed by the quaternary center adjacent to the alkyne. This note provides an optimized "Sterically Demanding CuAAC Protocol" designed to overcome kinetic sluggishness, ensuring high yields of 1,2,3-triazoles for Fragment-Based Drug Discovery (FBDD) and bioisostere scanning.

Scientific Rationale & Applications

The "Privileged" Scaffold

The 1-methylcyclopropyl group is a bioisostere for tert-butyl and isopropyl groups.[1] It offers two distinct advantages in drug design:

  • Metabolic Blocking: The cyclopropyl ring prevents cytochrome P450-mediated oxidation that typically occurs at benzylic or tertiary alkyl positions.[1]

  • Conformational Rigidity: The ring constrains the orientation of the adjacent alcohol and triazole, potentially locking the molecule into a bioactive conformation.

Mechanism of Action: Steric Shielding

In a standard CuAAC reaction, the copper(I) acetylide intermediate must undergo a nucleophilic attack by the organic azide. For 2-(1-Methylcyclopropyl)but-3-yn-2-ol, the bulky tertiary center (containing the methyl, hydroxyl, and cyclopropyl groups) creates a "steric umbrella" over the alkyne.[1]

  • Consequence: Standard protocols (e.g., CuSO₄/Ascorbate without ligands) often stall or produce low yields due to catalyst aggregation or slow turnover.

  • Solution: The use of tris(triazolyl)amine ligands (e.g., THPTA or TBTA) is strictly required to protect the Cu(I) center and facilitate the reaction in sterically crowded environments.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): Used as a "cap" to introduce the 1-methylcyclopropyl-alcohol motif into diverse libraries.[1]

  • Peptidomimetics: Replacement of amide bonds with triazoles to improve proteolytic stability while retaining hydrogen bond donor/acceptor properties via the tertiary alcohol.

  • PROTAC Linkers: Designing rigid linkers where the cyclopropyl group enforces a specific exit vector.

Visualization of Workflows

Diagram 1: Optimized Reaction Pathway

This diagram illustrates the optimized CuAAC pathway, highlighting the critical role of the THPTA ligand in stabilizing the sterically hindered copper-acetylide intermediate.

ReactionPathway Alkyne 2-(1-Methylcyclopropyl) but-3-yn-2-ol Intermediate Sterically Shielded Cu-Acetylide Alkyne->Intermediate Coordination Azide Target Azide (R-N3) Azide->Intermediate Cycloaddition Catalyst Cu(I)-THPTA Complex Catalyst->Intermediate Stabilization Product 1,4-Disubstituted 1,2,3-Triazole Intermediate->Product Protonolysis

Caption: The THPTA ligand prevents catalyst aggregation, allowing the bulky azide to access the hindered alkyne center.[1]

Diagram 2: Structural Activity Relationship (SAR) Logic

Why choose this building block? This decision tree outlines the medicinal chemistry logic.

SAR_Logic Start Design Goal: Improve Potency/Stability Choice Select Alkyne Handle Start->Choice Standard Standard Propargyl Alcohol (Low Sterics) Choice->Standard Simplicity Advanced 2-(1-Methylcyclopropyl) but-3-yn-2-ol Choice->Advanced Bioactivity Outcome1 Rapid Metabolism (Oxidation prone) Standard->Outcome1 Outcome2 Metabolic Block (P450 Stable) Advanced->Outcome2 Outcome3 Restricted Conformation (Higher Selectivity) Advanced->Outcome3

Caption: Selection logic for using sterically tuned alkynes to enhance metabolic stability and selectivity.

Experimental Protocol: Sterically Demanding CuAAC

This protocol is optimized for 2-(1-Methylcyclopropyl)but-3-yn-2-ol .[1] The high steric bulk requires a specific ligand-to-copper ratio to maintain catalytic activity.[1]

Reagents & Materials
ComponentSpecificationRole
Alkyne 2-(1-Methylcyclopropyl)but-3-yn-2-olSubstrate (Steric Handle)
Azide Organic Azide (R-N₃)Coupling Partner
Copper Source CuSO₄[1] · 5H₂O (98%+)Catalyst Precursor
Reductant Sodium Ascorbate (freshly prepared)Reduces Cu(II) to Cu(I)
Ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)CRITICAL: Accelerates reaction & protects Cu
Solvent t-BuOH / Water (1:[1]1) or DMSOSolubilizes lipophilic alkyne
Step-by-Step Procedure

1. Preparation of Stock Solutions:

  • Cu-Ligand Premix: Dissolve CuSO₄ (10 mg) and THPTA (50 mg) in water (1 mL).[1] The molar ratio of Ligand:Cu should be 5:1 . This premix ensures the active catalyst is formed immediately upon reduction.

  • Alkyne Solution: Dissolve 2-(1-Methylcyclopropyl)but-3-yn-2-ol (1.0 equiv) in t-BuOH or DMSO.[1]

2. Reaction Assembly:

  • To the Alkyne solution, add the Organic Azide (1.1 equiv).

  • Add the Cu-Ligand Premix (5 mol% Cu loading relative to alkyne).[1]

  • Add Sodium Ascorbate (10 mol%, 2x excess relative to Cu) as a fresh aqueous solution.

  • Note: The solution should turn colorless or pale yellow. If it turns brown/black, oxygen is interfering; degas with Nitrogen.

3. Incubation:

  • Stir at 40°C for 4–16 hours.

  • Why Heat? While standard CuAAC runs at RT, the steric bulk of the 1-methylcyclopropyl group raises the activation energy. Mild heating ensures complete conversion.

4. Workup & Purification:

  • Dilute with water and extract with Ethyl Acetate (EtOAc).[2][3]

  • Wash organic layer with 5% NH₄OH (to remove copper traces) and Brine.

  • Dry over Na₂SO₄ and concentrate.[3]

  • Purification: Silica gel chromatography. The tertiary alcohol makes the product polar; use a gradient of Hexanes:EtOAc (start 80:20, move to 50:50).

Troubleshooting Guide
ObservationRoot CauseSolution
Incomplete Conversion Steric hindrance prevents Cu-acetylide formation.[1]Increase Cu loading to 10 mol%; Increase Ligand:Cu ratio to 10:1.
Precipitation Alkyne is highly lipophilic.Switch solvent to DMSO or DMF; maintain water content <20%.
Green/Blue Color Oxidation of Cu(I) to Cu(II).Add more Sodium Ascorbate; degas solvents.

References

  • Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems." Nature Chemical Biology. (Foundational text on bioorthogonal chemistry). Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. (Establishes the necessity of THPTA for hindered alkynes). Link

  • Patel, M., et al. (1999).[4] "Synthesis and evaluation of analogs of Efavirenz (SUSTIVA) as HIV-1 reverse transcriptase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context for 1-methylcyclopropyl bioisosteres). Link

  • Sigma-Aldrich Product Page. "2-(1-Methylcyclopropyl)but-3-yn-2-ol (CAS 98558-09-9)."[1] Link

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 2-(1-Methylcyclopropyl)but-3-yn-2-ol before handling.

Sources

Application

Application Notes and Protocols: Catalytic Cyclization of 2-(1-Methylcyclopropyl)but-3-yn-2-ol

Abstract This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic cyclization of 2-(1-methylcyclopropyl)but-3-yn-2-ol. This versatile subs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the catalytic cyclization of 2-(1-methylcyclopropyl)but-3-yn-2-ol. This versatile substrate, possessing both a strained cyclopropane ring and a reactive alkynol moiety, serves as a valuable precursor for the synthesis of complex bicyclic structures, notably the bicyclo[3.1.0]hexan-3-one core. This scaffold is of significant interest in medicinal chemistry due to its presence in various natural products and its utility as a conformationally restricted building block in drug design.[1][2] This guide details various catalytic methodologies, with a primary focus on gold(I) and platinum(II) catalysis, providing in-depth mechanistic discussions, step-by-step experimental protocols, and data interpretation to enable the successful application of these transformative reactions.

Introduction

The synthesis of complex molecular architectures from simple, readily available starting materials is a cornerstone of modern organic chemistry. Catalytic cyclization reactions, in particular, have emerged as powerful tools for the efficient construction of cyclic and polycyclic frameworks.[3][4] The substrate, 2-(1-methylcyclopropyl)but-3-yn-2-ol, is a prime candidate for such transformations. The inherent ring strain of the cyclopropane ring and the electrophilic nature of the alkyne upon activation by a carbophilic Lewis acid catalyst create a unique platform for intricate molecular rearrangements.[5]

Gold(I) and platinum(II) complexes have proven to be exceptionally effective catalysts for the activation of alkynes towards nucleophilic attack.[6][7] In the context of 2-(1-methylcyclopropyl)but-3-yn-2-ol, these catalysts facilitate a cascade reaction involving intramolecular hydroalkoxylation followed by a skeletal rearrangement to afford bicyclo[3.1.0]hexan-3-one derivatives. These products are not merely chemical curiosities; the bicyclo[3.1.0]hexane motif is a key structural element in various biologically active molecules and has been employed as a rigid scaffold in drug discovery programs to enhance binding affinity and selectivity for protein targets.[2]

This guide will explore the nuances of these catalytic systems, offering practical protocols and insights into reaction optimization.

PART 1: Gold(I)-Catalyzed Cycloisomerization

Gold(I) catalysts are renowned for their high affinity for carbon-carbon multiple bonds, a property attributed to relativistic effects.[6] This strong Lewis acidity allows for the activation of alkynes under mild conditions, often with exceptional functional group tolerance.[3][4]

Mechanistic Rationale

The gold(I)-catalyzed cyclization of 2-(1-methylcyclopropyl)but-3-yn-2-ol is proposed to proceed through the pathway illustrated below. The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne, which enhances its electrophilicity. This is followed by an intramolecular attack of the tertiary alcohol, leading to the formation of an oxonium ion intermediate. Subsequent rearrangement involving the cyclopropane ring ultimately furnishes the bicyclo[3.1.0]hexan-3-one product.

gold_mechanism sub 2-(1-Methylcyclopropyl)but-3-yn-2-ol int1 Gold-π-Alkyne Complex sub->int1 + Catalyst cat [Au(I)]Cl/AgSbF6 int2 Oxonium Intermediate int1->int2 Intramolecular Nucleophilic Attack product Bicyclo[3.1.0]hexan-3-one int2->product Rearrangement & Protodeauration

Caption: Proposed mechanism for gold(I)-catalyzed cyclization.

Experimental Protocol: Gold(I)-Catalyzed Synthesis of 1-Methylbicyclo[3.1.0]hexan-3-one

Materials:

  • 2-(1-Methylcyclopropyl)but-3-yn-2-ol

  • Chloro(triphenylphosphine)gold(I) [AuCl(PPh₃)]

  • Silver hexafluoroantimonate (AgSbF₆)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add chloro(triphenylphosphine)gold(I) (0.01 mmol, 1 mol%) and silver hexafluoroantimonate (0.01 mmol, 1 mol%).

  • Add anhydrous dichloromethane (10 mL) and stir the mixture at room temperature for 10 minutes to generate the active cationic gold(I) catalyst.

  • In a separate flame-dried flask, dissolve 2-(1-methylcyclopropyl)but-3-yn-2-ol (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Slowly add the substrate solution to the catalyst mixture via syringe over 5 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-2 hours at room temperature.

  • Upon completion, quench the reaction by passing the mixture through a short plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-methylbicyclo[3.1.0]hexan-3-one.

Data Summary
Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)Yield (%)
AuCl(PPh₃)/AgSbF₆1DCM251.592
AuCl2Toluene60385
[IPrAuCl]/AgOTf0.5DCE40195

(Yields are isolated yields after purification. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, OTf = trifluoromethanesulfonate, DCE = 1,2-dichloroethane)

PART 2: Platinum(II)-Catalyzed Cycloisomerization

Platinum(II) complexes, such as PtCl₂, are also effective catalysts for the cyclization of alkynols.[7][8] While often requiring slightly higher temperatures than their gold counterparts, they offer a cost-effective alternative and can exhibit different selectivity profiles in more complex systems.

Mechanistic Considerations

The mechanism for the platinum(II)-catalyzed reaction is believed to be similar to that of gold(I), involving the initial activation of the alkyne followed by intramolecular attack of the hydroxyl group. The nature of the ligands on the platinum center can significantly influence the catalyst's activity and stability.

platinum_workflow start Start: Assemble Reaction reagents Substrate, PtCl2, Solvent (Toluene) start->reagents reaction Heat to 80°C under N2 reagents->reaction monitoring Monitor by GC-MS reaction->monitoring workup Quench & Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: Experimental workflow for platinum(II)-catalyzed cyclization.

Experimental Protocol: Platinum(II)-Catalyzed Synthesis of 1-Methylbicyclo[3.1.0]hexan-3-one

Materials:

  • 2-(1-Methylcyclopropyl)but-3-yn-2-ol

  • Platinum(II) chloride (PtCl₂)

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar and under an inert atmosphere, add platinum(II) chloride (0.02 mmol, 2 mol%).

  • Add anhydrous toluene (10 mL) to the tube.

  • Dissolve 2-(1-methylcyclopropyl)but-3-yn-2-ol (1.0 mmol) in anhydrous toluene (5 mL) and add it to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 80 °C in an oil bath.

  • Stir the reaction at this temperature and monitor its progress by GC-MS. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Comparative Data
CatalystLoading (mol%)SolventTemp (°C)Time (h)Yield (%)
PtCl₂2Toluene80588
PtCl₄2Dioxane100682

PART 3: Applications in Drug Development & Synthesis

The bicyclo[3.1.0]hexan-3-one core structure is a valuable building block in medicinal chemistry.[1] Its rigid, three-dimensional shape can be used to lock a molecule into a specific conformation, which can lead to increased potency and selectivity for a biological target.[2] For instance, this scaffold is a key component in the development of nucleoside analogues and has been incorporated into therapeutics such as the HIV capsid inhibitor lenacapavir.[1][9] The synthetic methods described herein provide a direct and efficient route to this important structural motif, enabling further elaboration and incorporation into drug candidates.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystEnsure the use of high-purity, anhydrous solvents and reagents. For gold(I) catalysis, ensure complete activation with the silver salt.
Low reaction temperatureGradually increase the reaction temperature, monitoring for side product formation.
Formation of side products Catalyst decompositionUse fresh catalyst and rigorously deoxygenated solvents.
Substrate decompositionEnsure the substrate is pure. Consider a lower reaction temperature or a shorter reaction time.
Difficult purification Co-elution of product and byproductsOptimize the eluent system for column chromatography. Consider derivatization of the product for easier separation.

References

  • Gorla, F. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews. [Link]

  • Fürstner, A. (2011). Synthetic applications of gold-catalyzed ring expansions. Beilstein Journal of Organic Chemistry. [Link]

  • Sanz, R. (2023). Gold(I)-Catalyzed Approaches with Arylalkyne Activation. Encyclopedia. [Link]

  • Alcaide, B., & Almendros, P. (2011). Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. Molecules. [Link]

  • Alcaide, B., & Almendros, P. (2011). Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. SciSpace. [Link]

  • Nunes De Souza, A., et al. (2025). Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir. VeriXiv. [Link]

  • Nunes De Souza, A., et al. (2025). Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan-3-one: an important intermediate in the s. VeriXiv. [Link]

  • Hu, X. (2007). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. Infoscience. [Link]

  • Ivanova, M. L., et al. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]

  • Williams, J. M. J., et al. (2023). Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. The Journal of Organic Chemistry. [Link]

  • Shaabani, A., et al. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. ACS Omega. [Link]

  • Marshall, J. A., et al. (2007). SYNTHESIS OF 4-TRIISOPROPYLSILYL-3-BUTYN-2-OL BY ASYMMETRIC TRANSFER HYDROGENATION. Organic Syntheses. [Link]

  • Liu, Y., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Michelet, V., et al. (2008). Gold‐ or Platinum‐Catalyzed Cascade Processes of Alkynol Derivatives Involving Hydroalkoxylation Reactions Followed by Prins‐Type Cyclizations. Chemistry – A European Journal. [Link]

  • Piacenti, F., et al. (1967). Cyclisation of 2-methylbut-3-yn-2-ol. Part I. Cyclisation to aromatic compounds. Journal of the Chemical Society C: Organic. [Link]

  • Zhang, J., et al. (2009). Platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes through sp3 C-H activation. Angewandte Chemie International Edition. [Link]

  • Liu, H.-w., et al. (2017). Oxidative Cyclization in Natural Product Biosynthesis. Chemical Reviews. [Link]

  • Procter, D. J., et al. (2020). Alkyl Cyclopropyl Ketones in Catalytic Formal [3+2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Angewandte Chemie International Edition. [Link]

  • Biswas, S., et al. (2023). Time‐dependent catalytic cyclization of 2‐methyl‐3‐butyn‐2‐ol with CO2... ResearchGate. [Link]

  • Li, X. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • Widenhoefer, R. A. (2025). Platinum(II)-Catalyzed Cyclopropanation of Vinyl Arenes and 1,3-Aryl Dienes Employing Aryl Diazirines as Carbene Precursors. ChemRxiv. [Link]

  • Slabey, V. A., & Wise, P. H. (1951). Synthesis of cyclopropane hydrocarbons from methylcyclopropyl ketone 3: 2-cyclopropyl-1-butene, cis and trans 2-cyclopropyl-2-butene, and 2-cyclopropylbutane. UNT Digital Library. [Link]

  • Google Patents. (1974). US3838183A - Synthesis of 2-methyl-3-buten-2-ol.
  • Lauron-Pernot, H., et al. (2001). Overall reaction scheme for 2-methylbut-3-yn-2-ol (MBOH ). ResearchGate. [Link]

  • Morken, J. P., et al. (2024). Platinum-Catalyzed Enantioselective Diboration of Monosubstituted Alkenes. Organic Syntheses. [Link]

  • Widenhoefer, R. A., et al. (2025). Platinum(II)-Catalyzed Cyclopropanation of Vinyl Arenes and 1,3-Aryl Dienes Employing Aryl Diazirines as Carbene Precursors. ChemRxiv. [Link]

Sources

Method

Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group in 2-(1-Methylcyclopropyl)but-3-yn-2-ol

Introduction In the field of complex molecule synthesis, particularly in pharmaceutical and materials science, the strategic manipulation of functional groups is a cornerstone of success. The molecule 2-(1-methylcyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the field of complex molecule synthesis, particularly in pharmaceutical and materials science, the strategic manipulation of functional groups is a cornerstone of success. The molecule 2-(1-methylcyclopropyl)but-3-yn-2-ol presents a unique synthetic challenge due to the convergence of three distinct chemical functionalities: a sterically hindered tertiary alcohol, an acidic terminal alkyne, and a strained cyclopropyl ring.[1] The tertiary alcohol, while a versatile synthetic handle, can interfere with a wide range of reactions, including those involving strong bases, organometallics, and hydrides.[2][3] Its significant steric hindrance also complicates the introduction of many common protecting groups.

Furthermore, the acetylenic proton (pKa ≈ 25) is sufficiently acidic to be deprotonated by strong bases, leading to undesired side reactions.[4][5] Finally, the cyclopropyl ring, while generally stable, is a strained system that can be susceptible to cleavage under harsh acidic conditions.[6][7]

This guide provides a detailed analysis of protecting group strategies for the tertiary hydroxyl group of 2-(1-methylcyclopropyl)but-3-yn-2-ol. It offers a comparative overview of suitable protecting groups, detailed experimental protocols for their installation and removal, and discusses orthogonal strategies for simultaneously protecting the alkyne functionality. The recommendations herein are grounded in principles of chemical compatibility, steric accessibility, and the preservation of the molecule's core structure.

Comparative Analysis of Protecting Groups for a Tertiary Alcohol

The selection of an appropriate protecting group is critical and must be tailored to the stability requirements of the planned synthetic route.[8] For the sterically encumbered tertiary alcohol in our target molecule, silyl ethers are particularly well-suited due to their tunable stability and mild deprotection conditions.[9][10]

Protecting GroupStructureProtection ReagentsDeprotection ConditionsStability & Compatibility Notes
Trimethylsilyl (TMS) -Si(CH₃)₃TMSCl, Et₃N or ImidazoleMild acid (e.g., AcOH); K₂CO₃/MeOH; Fluoride (TBAF).[5][11]Low Stability: Highly labile. May be difficult to install on the hindered tertiary alcohol and may not survive subsequent reaction or purification steps.[11]
Triethylsilyl (TES) -Si(CH₂CH₃)₃TESCl, Et₃N or ImidazoleMild acid (e.g., 5% Formic Acid in MeOH); Fluoride (TBAF).[5][12]Moderate Stability: More stable than TMS. Offers a good balance for temporary protection.[13]
tert-Butyldimethylsilyl (TBS/TBDMS) -Si(CH₃)₂(C(CH₃)₃)TBSCl, Imidazole, DMF; or TBSOTf for hindered alcohols.[13][14]Fluoride (TBAF); Stronger acid (e.g., HF•Pyridine, CSA).[15][16]High Stability & Versatility: Excellent choice. Stable to a wide range of non-acidic and non-fluoride conditions. Robust enough for multi-step synthesis.[14][17]
Triisopropylsilyl (TIPS) -Si(CH(CH₃)₂)₃TIPSCl, Imidazole, DMFFluoride (TBAF, often requires heat).[4]Very High Stability: Very bulky and robust. Stable to conditions that might cleave TBS ethers. Deprotection is slower.[13]
p-Methoxybenzyl (PMB) -CH₂-C₆H₄-OCH₃PMB-Cl, NaHOxidative cleavage (DDQ, CAN); Strong acid (TFA).[13]High Stability: Robust ether linkage. Stable to most non-oxidative conditions. Hydrogenolysis of the alkyne is avoided. PMB can be removed in the presence of a Benzyl (Bn) group.[18]
Tetrahydropyranyl (THP) -C₅H₉ODihydropyran (DHP), PPTS or other acid catalyst.[19][20]Aqueous acid (e.g., HCl/THF, AcOH/H₂O).[19][21]Acid Labile: Stable to basic, nucleophilic, and reductive conditions. However, the required acidic deprotection poses a risk of cyclopropane ring-opening. Introduces a new stereocenter.[19]
Logical Flow for Selecting a Hydroxyl Protecting Group

G start Start: Need to protect tertiary alcohol sterics Consider Steric Hindrance of Tertiary Alcohol start->sterics alkyne Consider Reactivity of Terminal Alkyne start->alkyne cyclopropane Consider Stability of Cyclopropyl Ring start->cyclopropane choice_silyl Primary Choice: Silyl Ethers (e.g., TBS) sterics->choice_silyl Bulky silyl ethers (TBS, TIPS) are suitable consider_base consider_base alkyne->consider_base Protect alkyne if using strong base avoid_acid avoid_acid cyclopropane->avoid_acid Avoid harsh acidic conditions orthogonal Protect OH as TBS-ether Protect Alkyne as TMS-ether choice_silyl->orthogonal avoid_acid->choice_silyl Silyl deprotection (TBAF) is non-acidic choice_other Alternative Choice: PMB Ether avoid_acid->choice_other Oxidative deprotection is non-acidic consider_base->orthogonal Requires orthogonal strategy

Caption: Decision workflow for protecting group selection.

Recommended Strategy: tert-Butyldimethylsilyl (TBS) Ether Protection

For most synthetic applications involving 2-(1-methylcyclopropyl)but-3-yn-2-ol, the tert-butyldimethylsilyl (TBS) group is the recommended choice for protecting the tertiary hydroxyl functionality.

Rationale:
  • Effective Protection: The TBS group is sufficiently bulky to be successfully installed on sterically hindered tertiary alcohols, often by using the more reactive silyl triflate (TBSOTf) or standard TBSCl with an appropriate base and solvent.[11][13]

  • Broad Stability: TBS ethers are robust and stable across a wide pH range (excluding strong acids) and are compatible with most organometallic reagents, oxidants, and reductants.[2][14] This makes them ideal for multi-step syntheses.

  • Mild Deprotection: The key advantage is the ability to deprotect under non-acidic conditions using a fluoride source like tetrabutylammonium fluoride (TBAF).[15][22] This circumvents the potential for acid-catalyzed opening of the sensitive cyclopropyl ring.

Detailed Experimental Protocols

Protocol 1: Protection of the Hydroxyl Group as a TBS Ether

This protocol details the silylation of the tertiary alcohol using tert-butyldimethylsilyl chloride and imidazole.

Materials:

  • 2-(1-Methylcyclopropyl)but-3-yn-2-ol

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve 2-(1-methylcyclopropyl)but-3-yn-2-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Stir the solution at room temperature until all solids have dissolved.

  • Add TBSCl (1.5 eq) portion-wise to the stirred solution. The reaction may generate a slight exotherm.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to remove DMF and excess imidazole, followed by water (1x) and brine (1x).[14]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure TBS-protected alcohol.

Protocol 2: Deprotection of the TBS Ether

This protocol describes the cleavage of the TBS ether using tetrabutylammonium fluoride (TBAF).

Materials:

  • TBS-protected 2-(1-methylcyclopropyl)but-3-yn-2-ol

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the TBS-protected substrate (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by TLC.[9]

  • Once the reaction is complete, quench by adding deionized water and dilute with dichloromethane or ethyl acetate.

  • Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product via flash column chromatography to afford the deprotected alcohol.

Orthogonal Protection Strategy: Simultaneous Protection of Hydroxyl and Alkyne

In syntheses that employ strongly basic or nucleophilic reagents (e.g., organolithiums, Grignards), protection of the acidic terminal alkyne is necessary to prevent unwanted deprotonation.[23] An orthogonal strategy allows for the selective removal of one protecting group while the other remains intact.

A highly effective strategy involves protecting the alcohol as a TBS ether and the alkyne as a trimethylsilyl (TMS) ether .

Rationale for Orthogonality:

The TMS group on the alkyne is significantly more labile than the TBS group on the tertiary alcohol. The acetylenic C-Si bond can be cleaved under very mild basic conditions (e.g., K₂CO₃ in methanol) that will not affect the robust TBS ether.[4][24] The TBS ether can later be removed using standard fluoride-based methods.

Orthogonal Protection & Deprotection Workflow

G cluster_0 Protection Steps cluster_1 Selective Deprotection Start Starting Material Protect_OH Protect OH (TBSCl, Imidazole) Start->Protect_OH Mid_1 TBS-Protected Alcohol Protect_OH->Mid_1 Protect_Alkyne Protect Alkyne (n-BuLi, then TMSCl) Mid_1->Protect_Alkyne End_Protect Fully Protected (TBS-O, TMS-Alkyne) Protect_Alkyne->End_Protect Deprotect_Alkyne Deprotect Alkyne (K₂CO₃ / MeOH) End_Protect->Deprotect_Alkyne Mid_2 TBS-Protected Alcohol (Free Alkyne) Deprotect_Alkyne->Mid_2 Deprotect_OH Deprotect OH (TBAF / THF) Mid_2->Deprotect_OH End_Deprotect Original Molecule Deprotect_OH->End_Deprotect

Caption: Orthogonal protection and deprotection sequence.

Protocol 3: Protection of the Terminal Alkyne as a TMS Ether

This protocol should be performed on the TBS-protected alcohol from Protocol 1.

Materials:

  • TBS-protected 2-(1-methylcyclopropyl)but-3-yn-2-ol

  • n-Butyllithium (n-BuLi), 1.6 M or 2.5 M solution in hexanes

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe. A color change may be observed. Stir for 30 minutes at -78 °C.

  • Add TMSCl (1.2 eq), freshly distilled, dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with Et₂O (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by flash column chromatography to obtain the fully protected compound.

Protocol 4: Selective Deprotection of the TMS-Alkyne

Materials:

  • Fully protected substrate (TBS-O, TMS-Alkyne)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the fully protected substrate (1.0 eq) in methanol.

  • Add anhydrous K₂CO₃ (2.0 eq) to the solution.

  • Stir the suspension at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, filter off the K₂CO₃ and concentrate the filtrate.

  • Redissolve the residue in DCM, wash with water, dry over MgSO₄, and concentrate to yield the TBS-protected alcohol with a free terminal alkyne.[24]

References

  • Oxford Learning Link. Appendix 6: Protecting groups.
  • Gelest. Silanes as Protecting Groups for Terminal Alkyne.
  • Gelest. Deprotection of Silyl Ethers.
  • Master Organic Chemistry. Silyl Protection of Alcohols: TMSCl vs TBSCl.
  • BenchChem. Application Notes and Protocols: Protecting Group Strategies for Terminal Alkynes in Furan Systems.
  • Wikipedia. Protecting group.
  • Chinese Journal of Organic Chemistry. Recent Progress of Protecting Groups for Terminal Alkynes.
  • Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.
  • BenchChem. Application Notes and Protocols: A Guide to Orthogonal Protection and Deprotection of Silyl Ethers.
  • National Institutes of Health. Chemoselective Deprotection of Triethylsilyl Ethers.
  • Pearson. Silyl Ether Protecting Groups Explained.
  • Master Organic Chemistry. Protecting Groups For Alcohols.
  • Chemistry Steps. Protecting Groups For Alcohols.
  • BenchChem. An In-Depth Technical Guide to Ether Protecting Groups in Organic Synthesis.
  • The Journal of Organic Chemistry. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols.
  • National Institutes of Health. Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • University of Bristol.
  • Organic Chemistry Portal. Tetrahydropyranyl Ethers.
  • Willingdon College, Sangli. Protection and deprotection.
  • Wikipedia. Cyclopropyl group.
  • Chemistry LibreTexts. 17.8: Protection of Alcohols.
  • SlideShare. Protecting groups in organic synthesis.
  • ResearchG
  • PubChem. 2-(1-methylcyclopropyl)but-3-yn-2-ol.
  • Chemical Reviews. Protection (and Deprotection)

Sources

Application

Application Note: Polymerization Techniques for Cyclopropyl Alkynol Monomers

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the advanced polymerization techniques utilizing cyclopropyl alkynol monomers (specifically 1-(1-alkynyl)cyclop...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in polymer chemistry and drug delivery systems. It details the advanced polymerization techniques utilizing cyclopropyl alkynol monomers (specifically 1-(1-alkynyl)cyclopropanols and their derivatives). These monomers leverage the high ring strain of the cyclopropane moiety (~27.5 kcal/mol) to drive thermodynamic polymerization, accessing unique backbone architectures like poly(enones) and conjugated dienes that are difficult to synthesize via conventional methods.

Executive Summary

Cyclopropyl alkynol monomers represent a class of "high-energy" building blocks. Unlike standard vinyl monomers, their reactivity is driven by the release of ring strain coupled with the reactivity of the alkyne unsaturation. This guide covers two distinct polymerization methodologies:

  • Transition-Metal Catalyzed Coordination-Insertion Polymerization: Utilizes Palladium (Pd) catalysts to effect "non-innate" ring opening, yielding stereoregular conjugated backbones.

  • Radical Ring-Opening Polymerization (RROP): Utilizes Single Electron Transfer (SET) or radical initiators to trigger ring fragmentation, generating

    
    -keto radical intermediates that propagate to form poly(enone) backbones.
    

These polymers are critical for applications requiring degradable backbones , post-polymerization functionalization (via the ketone handle), and conjugated electronic materials .

Mechanistic Pathways & Logic

The utility of cyclopropyl alkynols lies in their dual-mode reactivity. The cyclopropane ring acts as a "spring-loaded" trigger.

Pathway A: Pd-Catalyzed "Non-Innate" Insertion

In this pathway, a Pd(0) catalyst coordinates to the alkyne. Unlike typical ROP which might attack the electronically favored position, specific ligand environments can force a 1,4-insertion (non-innate), creating a conjugated diene structure.[1] This overcomes the natural tendency for 1,5-addition, allowing for chain growth rather than simple cyclization.[1]

Pathway B: Radical Ring-Opening (RROP)

Oxidation of the cyclopropanol hydroxyl group (e.g., by Mn(III) or photoredox catalysts) generates an O-radical. This radical rapidly undergoes


-scission to relieve ring strain, producing a reactive 

-keto carbon radical
. This radical attacks the alkyne of a neighboring monomer, propagating the chain and installing a ketone in the polymer backbone.

PolymerizationPathways Monomer 1-(1-Alkynyl) cyclopropanol Pd_Cat Pd(0) Catalyst (Coordination) Monomer->Pd_Cat Coordination Oxidant Radical Initiator (Mn(III) or Photoredox) Monomer->Oxidant SET Oxidation Pi_Allyl π-Propargyl/Allyl Intermediate Pd_Cat->Pi_Allyl Ring Opening Poly_A Poly(conjugated diene) Stereoregular Backbone Pi_Allyl->Poly_A 1,4-Insertion (Chain Growth) Beta_Scission β-Scission (Strain Release) Oxidant->Beta_Scission O-Radical Keto_Radical β-Keto Radical Beta_Scission->Keto_Radical Ring Opening Poly_B Poly(enone) Ketone-Functionalized Keto_Radical->Poly_B Radical Addition to Alkyne

Figure 1: Dual mechanistic pathways for cyclopropyl alkynol polymerization. Pathway A (top) yields conjugated systems via metal catalysis. Pathway B (bottom) yields functionalized poly(enones) via radical fragmentation.

Protocol 1: Pd-Catalyzed Coordination-Insertion Polymerization

Objective: Synthesis of stereoregular conjugated polymers. Key Reference: Based on "non-innate" connectivity principles (e.g., Zhu et al., 2024/2025).

Materials
  • Monomer: 1-(1-alkynyl)cyclopropyl ester (e.g., 1-ethynylcyclopropyl acetate or carbonate). Note: Esters are preferred over free alcohols for Pd-catalysis to prevent catalyst poisoning.

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand: Tri(2-furyl)phosphine (

    
    ) or Triphenylphosphine (
    
    
    
    ).
  • Solvent: Anhydrous THF or Toluene (degassed).

  • Precipitant: Cold Methanol/HCl.

Step-by-Step Methodology
  • Catalyst Pre-activation:

    • In a glovebox (

      
       atmosphere), weigh 
      
      
      
      (2.0 mol%) and Ligand (4.0 mol%) into a Schlenk tube.
    • Dissolve in minimal anhydrous THF (1 mL) and stir for 10 mins at RT to generate the active Pd(0)-ligand complex (solution typically turns from purple to yellow/orange).

  • Monomer Addition:

    • Dissolve the Cyclopropyl Alkynol Monomer (1.0 equiv, e.g., 0.5 mmol) in THF (concentration ~0.2 M).

    • Add the monomer solution to the catalyst mixture in one portion.

  • Polymerization:

    • Seal the tube and heat to 60°C in an oil bath.

    • Stir vigorously for 12–24 hours . The reaction color may darken as the polymer chain grows.

  • Quenching & Isolation:

    • Cool the reaction to RT.

    • Open the vessel to air and add a drop of concentrated HCl to decompose the catalyst.

    • Precipitate the polymer dropwise into 50 mL of cold Methanol containing 1% HCl.

    • Centrifuge (4000 rpm, 10 min) and wash the pellet 3x with methanol.

  • Drying:

    • Dry the polymer under high vacuum (0.1 mbar) at 40°C for 12 hours.

Expected Outcome: A yellow-to-orange solid (due to conjugation). Validation:


 NMR should show the disappearance of cyclopropyl protons (

0.5–1.2 ppm) and the appearance of olefinic protons (

5.5–7.0 ppm).

Protocol 2: Radical Ring-Opening Polymerization (RROP)

Objective: Synthesis of ketone-functionalized poly(enones). Key Mechanism: Oxidative radical fragmentation.

Materials
  • Monomer: 1-(1-phenylethynyl)cyclopropanol (or alkyl variant).

  • Initiator: Manganese(III) acetate dihydrate (

    
    ) or Di-tert-butyl peroxide (DTBP).
    
  • Solvent: Acetic Acid (for Mn) or Chlorobenzene (for DTBP).

  • Additives: None required, but chain transfer agents (thiols) can control MW.

Step-by-Step Methodology (Mn(III) Route)

Rationale: Mn(III) is a single-electron oxidant specific to cyclopropanols, ensuring selective initiation.

  • Setup:

    • Prepare a solution of Monomer (0.5 mmol) in degassed Acetic Acid (5 mL).

  • Initiation:

    • Add

      
       (1.2 equiv if stoichiometric, or 0.1 equiv if using a co-oxidant like 
      
      
      
      for catalytic turnover, though stoichiometric is standard for controlled initiation).
    • Note: For polymerization, substoichiometric radical generation (initiator) is preferred. Use 5 mol% DTBP at 120°C for purely thermal radical initiation.

  • Thermal Polymerization (DTBP Method - Preferred for High MW):

    • Place Monomer (1.0 g) and DTBP (20 mg, 2 wt%) in a heavy-walled glass pressure tube.

    • Add Chlorobenzene (1.0 mL) to act as a solvent (bulk polymerization is possible but viscous).

    • Degas via 3 freeze-pump-thaw cycles.

  • Propagation:

    • Heat to 120°C for 16 hours. The high temperature is required to cleave DTBP and drive the ring-opening fragmentation.

  • Purification:

    • Cool to RT. Dilute with minimal DCM.

    • Precipitate into cold Hexanes (poly(enones) are often polar and insoluble in hexanes).

    • Filter and dry.

Characterization & Data Analysis

To validate the success of the polymerization, compare the spectral data of the monomer vs. the polymer.

FeatureMonomer (Cyclopropyl Alkynol)Polymer (Poly-Enone/Diene)

NMR
High field multiplets (

0.6–1.2 ppm) corresponding to cyclopropyl ring.
Disappearance of high field signals. Appearance of broad olefinic peaks (

5.0–7.5 ppm) and backbone methylene (

2.0–3.0 ppm).
IR Spectroscopy Sharp

stretch (~2200

), O-H stretch (~3400

).
Loss of

. Appearance of

ketone stretch
(~1680–1710

) for RROP.
GPC (SEC) Single sharp peak (low MW).Broad peak (PDI 1.5–2.0) with

typically 5,000–20,000 g/mol .
DSC Sharp melting point (

).
Glass transition (

) observed; usually amorphous.
Troubleshooting Guide
  • Problem: Low Molecular Weight (

    
    ).
    
    • Cause: Intramolecular cyclization (back-biting) is competing with intermolecular propagation.

    • Solution: Increase monomer concentration (to >1.0 M) to favor intermolecular reaction. Lower the temperature for Pd-catalysis to suppress termination.

  • Problem: No Polymerization (Monomer recovery).

    • Cause: Catalyst poisoning (Pd) or Ring stability (Radical).

    • Solution: For Pd, ensure monomer is ester-protected (OH groups can coordinate Pd). For Radical, increase temperature to ensure

      
      -scission occurs.
      

References

  • Zhu, R. et al. (2025).[2] "Noninnate" Ring-Opening Polymerization: Palladium-Catalyzed Stereoselective 1,4-Polymerization of Alkynylcyclopropanes. Angewandte Chemie International Edition. Link

  • Miyake, G. M. et al. (2019).[2][3] Controlling Polymer Composition in Organocatalyzed Photoredox Radical Ring-Opening Polymerization of Vinylcyclopropanes. Journal of the American Chemical Society.[3] Link

  • Yoshikai, N. et al. (2016). Palladium-Catalyzed Ring-Opening Coupling of Cyclopropanols with Alkynes. Organic Letters. Link

  • Ryu, I. et al. (2017). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations. Synlett. Link

  • Kulinkovich, O. G. (2003). Alkylation of carboxylic acid esters with dialkoxytitanacyclopropane reagents. Chemical Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol

Executive Summary The synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol presents a classic conflict in organic synthesis: the need for a strong nucleophile (acetylide) to attack a sterically hindered ketone, balanced aga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol presents a classic conflict in organic synthesis: the need for a strong nucleophile (acetylide) to attack a sterically hindered ketone, balanced against the fragility of the cyclopropyl ring.

Standard Grignard protocols often stall at 30–40% conversion due to the steric bulk of the 1-methylcyclopropyl group blocking the carbonyl trajectory. Furthermore, the resulting tertiary alcohol is highly sensitive to acid-catalyzed Meyer-Schuster rearrangement or ring-opening dehydration.

This guide provides an optimized protocol using Cerium(III) Chloride (Imamoto conditions) to boost nucleophilicity while suppressing side reactions, alongside a buffered workup strategy to preserve the cyclopropyl moiety.

Module 1: The Steric Barrier (Low Conversion)

User Issue:

"I am using Ethynylmagnesium bromide (0.5 M in THF) with 1-(1-methylcyclopropyl)ethan-1-one. Even after refluxing, I see 40% starting material remaining. Pushing the temperature higher causes black tar formation."

Root Cause Analysis:

The 1-methylcyclopropyl group acts as a steric shield. The magnesium acetylide is bulky and basic. Instead of attacking the carbonyl (nucleophilic addition), the basic Grignard reagent often acts as a base, removing an alpha-proton (enolization), which reverts to starting material upon quench.

Solution: Organocerium Transmetallation

Switch from a standard Grignard to an organocerium reagent. Anhydrous CeCl₃ coordinates to the carbonyl oxygen, activating it, while the organocerium species is less basic and more nucleophilic than the organomagnesium precursor.

Optimized Protocol (CeCl₃ Mediated)
ParameterStandard GrignardOptimized Organocerium
Reagent Ethynylmagnesium bromideEthynylmagnesium bromide + CeCl₃ (anhydrous)
Active Species


Temperature Reflux (Risk of polymerization)-78°C to 0°C (Kinetic control)
Typical Yield 30–45%85–92%
Step-by-Step Procedure:
  • Drying CeCl₃ (CRITICAL): Commercially available CeCl₃·7H₂O must be dried. Heat at 140°C under high vacuum (<0.1 mmHg) for 2 hours. Failure to dry completely kills the Grignard.

  • Slurry Formation: Cool the flask to room temperature under Argon. Add anhydrous THF. Stir vigorously for 2 hours to form a fine white slurry.

  • Transmetallation: Cool slurry to -78°C. Add Ethynylmagnesium bromide (1.2 equiv). Stir for 30 mins. The reagent is now the organocerium species.

  • Addition: Add 1-(1-methylcyclopropyl)ethan-1-one (1.0 equiv) dropwise.

  • Warm Up: Allow to warm slowly to 0°C over 2 hours. Monitor by TLC/GC.

Mechanism Visualization

ReactionMechanism Start Start: Mg-Acetylide CeCl3 Add CeCl3 (Anhydrous) Start->CeCl3 SideRxn Side Rxn: Enolization (Reverts to SM) Start->SideRxn steric hindrance (No CeCl3) Transmetal Transmetallation (R-CeCl2 formed) CeCl3->Transmetal -MgBrCl Attack Nucleophilic Attack (Activated Carbonyl) Transmetal->Attack Less basic More nucleophilic Product Target Alcohol (High Yield) Attack->Product

Figure 1: Comparison of reaction pathways. The Organocerium route avoids the enolization trap common with hindered ketones.

Module 2: Product Stability (Ring Opening)

User Issue:

"The reaction looked good by TLC, but after working up with 1M HCl, the product peak disappeared, and I see multiple new spots. The NMR shows no cyclopropyl protons."

Root Cause Analysis:

Tertiary cyclopropyl alcohols are extremely acid-sensitive.

  • Ring Opening: Protonation of the alcohol group creates a tertiary carbocation. The strain of the adjacent cyclopropyl ring drives ring expansion or opening (homoallyl rearrangement).

  • Meyer-Schuster Rearrangement: In the presence of acid, propargylic alcohols can rearrange to enones.

Solution: Buffered Workup & Deactivated Silica

Never use strong acids (HCl, H₂SO₄) during workup. Even slightly acidic silica gel can destroy the product during purification.

Troubleshooting Guide: Workup & Purification
StepStandard (Avoid)Optimized (Recommended)
Quench 1M HClSat. NH₄Cl (pH ~5-6) or Sat. Rochelle's Salt
Extraction Ethyl Acetate (often acidic)MTBE or Diethyl Ether (keeps organic layer neutral)
Drying MgSO₄ (Lewis acidic)Na₂SO₄ or K₂CO₃ (Basic/Neutral)
Column Standard Silica GelEt₃N-Deactivated Silica (2% Triethylamine in eluent)
Self-Validating Stability Test:

Before committing the bulk batch to a column, take a TLC spot of the crude. Expose the TLC plate to HCl vapor. If the spot degrades/moves, your product is highly acid-sensitive. Proceed with the Triethylamine method.

Workup Decision Tree

WorkupLogic Reaction Reaction Complete Quench Quench Method? Reaction->Quench Acid 1M HCl Quench->Acid Avoid Buffer Sat. NH4Cl / Rochelle's Quench->Buffer Recommended ResultBad Ring Opening / Rearrangement Acid->ResultBad ResultGood Intact Cyclopropyl Alcohol Buffer->ResultGood Purify Purification ResultGood->Purify StdSilica Standard Silica Purify->StdSilica Risk ModSilica Silica + 2% Et3N Purify->ModSilica Safe

Figure 2: Workflow for preserving the acid-sensitive cyclopropyl moiety.

Module 3: Safety & Scale-Up

Critical Hazard: Acetylide Instability

If preparing the reagent in-situ from acetylene gas:

  • Issue: Acetylene is explosive under pressure (>15 psi).

  • Control: Use commercially available Ethynylmagnesium bromide (0.5M in THF) for scales <100g. It is safer and titratable.

  • Exotherm: The addition of the ketone to the organometallic is exothermic. On a scale >10g, use a dosing pump to control addition rate, maintaining internal temp <5°C.

References

  • Imamoto, T., et al. "Carbonyl addition reactions promoted by cerium reagents." Journal of the American Chemical Society, 111(12), 4392-4398.

  • BenchChem Technical Support. "Protocol: Grignard Synthesis of Tertiary Alcohols." BenchChem Application Notes.

  • Carey, F. A., & Sundberg, R. J. "Advanced Organic Chemistry: Part B: Reactions and Synthesis." Springer. (General reference for Cyclopropylcarbinol rearrangements).
  • Organic Syntheses. "Preparation of Ethynylmagnesium Bromide." Org.[1][2][3][4][5] Synth. Coll. Vol. 4, p.258.[3]

Sources

Optimization

minimizing side reactions in the ethynylation of methyl cyclopropyl ketone

Topic: Minimizing Side Reactions in the Ethynylation of Methyl Cyclopropyl Ketone (MCPK) Target Product: 2-cyclopropyl-3-butyn-2-ol Document ID: TSC-MCPK-001 Status: Active Core Directive & Dashboard Objective: Maximize...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in the Ethynylation of Methyl Cyclopropyl Ketone (MCPK) Target Product: 2-cyclopropyl-3-butyn-2-ol Document ID: TSC-MCPK-001 Status: Active

Core Directive & Dashboard

Objective: Maximize conversion of Methyl Cyclopropyl Ketone (MCPK) to the tertiary propargylic alcohol while suppressing acetylenic diol formation, aldol condensation, and ring-opening degradation.

Quick Diagnostic Matrix
SymptomProbable Root CauseImmediate Action
High Viscosity / Solid Precipitate Formation of Acetylenic Diol (Di-adduct).Increase Acetylene partial pressure; reduce MCPK addition rate.
Yellow/Brown Discoloration Aldol Condensation (Self-reaction of MCPK) or Acetylene polymerization.Lower reaction temperature (< 5°C); Check base dryness.
Low Conversion (<50%) Wet Reagents or Insufficient Basicity.Titrate base; Ensure water content < 0.05% (Water kills acetylide).
Unknown Impurity (NMR ~0.5-1.0 ppm) Cyclopropane Ring Opening .Check for acidic quench conditions or excessive temperature (>40°C).

Kinetic & Thermodynamic Control (The "Why")

To troubleshoot effectively, you must understand the competition between the desired nucleophilic attack and the parasitic side reactions. The ethynylation of MCPK is a reversible equilibrium (Favorskii alkynylation).

Reaction Pathway Analysis

The following diagram illustrates the critical branch points where yield is lost.

MCPK_Ethynylation Acetylene Acetylene (HC≡CH) Acetylide Metal Acetylide (M-C≡CH) Acetylene->Acetylide Deprotonation Polymer Cuprene/Oligomers Acetylene->Polymer Trace O2 / High T Base Base (KOH/RO-) Base->Acetylide Target Target Alcohol (2-cyclopropyl-3-butyn-2-ol) Acetylide->Target + MCPK (k1) MCPK MCPK (Substrate) MCPK->Target Aldol Aldol Condensation Products MCPK->Aldol + Base (Homo-coupling) Diol Acetylenic Diol (Di-adduct) Target->Diol + MCPK (k2) (Low Acetylene Conc.)

Figure 1: Reaction network showing the competition between the target mono-addition (k1) and the parasitic di-addition (k2) or aldol condensation.

Mechanism-Based Insights
  • The Diol Problem (k2 vs k1): The target alcohol still contains an acidic proton (on the hydroxyl group) and can exchange with the base to reform an alkoxide, or the terminal alkyne proton on the product can be deprotonated. If the concentration of dissolved acetylene is low, the base will deprotonate the product, which then attacks a second molecule of MCPK, forming the Acetylenic Diol .

    • Solution:Le Chatelier’s Principle. You must maintain a high saturation of Acetylene to ensure the equilibrium favors the mono-anion of acetylene, not the anion of the product.

  • The Aldol Problem: MCPK has alpha-protons. In the absence of a potent electrophile (acetylide), the base will simply enolize the ketone, leading to self-condensation.

    • Solution: Ensure Acetylene is saturated in the solvent before adding the ketone.

Troubleshooting Guides

Scenario A: "I am seeing large amounts of crystalline solid in my reactor."

Diagnosis: This is likely the Acetylenic Diol (2,5-dicyclopropyl-2,5-dihydroxy-3-hexyne). Root Cause: Acetylene starvation. The reaction kinetics favor the second addition if the local concentration of acetylene is depleted faster than it is replenished.

Corrective Protocol:

  • Increase Agitation: Mass transfer of acetylene gas into the liquid phase is often the rate-limiting step. Increase impeller RPM.

  • Pressure Boost: If operating at atmospheric pressure, slight pressurization (0.5 - 1.0 bar gauge) significantly increases acetylene solubility. Warning: Do not exceed 1.5 bar (gauge) without specialized arrestors due to explosion risk.

  • Inverse Addition: Do not dump all MCPK in at once. Use a slow, subsurface addition of MCPK into a pre-saturated Acetylene/Base mixture. This keeps the MCPK concentration low relative to the acetylide.

Scenario B: "The reaction mixture turns dark brown/tarry."

Diagnosis: Polymerization of acetylene (Cuprene) or advanced Aldol condensation. Root Cause: Temperature hotspots or trace oxygen.

Corrective Protocol:

  • Temperature Control: Maintain internal temperature between -5°C and +5°C. Temperatures >15°C exponentially increase polymerization rates.

  • Oxygen Scavenging: Ensure the headspace is rigorously purged with Nitrogen before introducing Acetylene. Trace Oxygen acts as a radical initiator for acetylene polymerization.

  • Solvent Quality: If using DMSO or THF, ensure they are peroxide-free.

Scenario C: "My yield is stable, but I see ring-opened byproducts."

Diagnosis: Cyclopropane ring cleavage. Root Cause: While the cyclopropyl ring is stable to base, it is sensitive to acid during the quench or excessive heat.

Corrective Protocol:

  • Quench pH: When neutralizing the reaction (usually with NH4Cl or dilute H2SO4), ensure the pH does not drop below 4.0. Strong acidic conditions can protonate the alcohol and facilitate ring-opening rearrangement.

  • Temperature during Workup: Keep the hydrolysis step < 20°C.

Optimized Experimental Protocol (KOH/DMSO System)

This protocol utilizes the "Superbase" effect of KOH in DMSO, which enhances the basicity of hydroxide, allowing for efficient ethynylation at atmospheric or low pressure.

Reagents & Setup
  • Substrate: Methyl Cyclopropyl Ketone (MCPK)

  • Reagent: Acetylene gas (Purified grade)

  • Base: KOH (Powdered, 85%+)

  • Solvent: DMSO (Anhydrous, <0.05% H2O)

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck flask equipped with a mechanical stirrer, thermometer, and gas inlet tube (subsurface).

    • Purge with N2 for 15 minutes.

  • Acetylene Saturation (Critical Step):

    • Charge DMSO and powdered KOH.

    • Cool the suspension to 0°C .

    • Bubble Acetylene gas through the mixture for 30 minutes before adding any ketone. This converts the KOH/DMSO suspension into the reactive Potassium Acetylide species.

  • Reaction:

    • Maintain Acetylene flow.[1][2][3]

    • Add MCPK dropwise over 60 minutes. Note: Fast addition promotes Diol formation.

    • Maintain internal temperature at 0–5°C .

    • Stir for 2–4 hours post-addition.

  • Workup:

    • Pour the reaction mixture into ice-water (buffered with NH4Cl is preferred to avoid pH shock).

    • Extract with MTBE or Toluene.

    • Wash organic layer with brine to remove residual DMSO.

    • Dry over Na2SO4 and concentrate.

FAQs

Q: Can I use n-Butyllithium (n-BuLi) instead of KOH? A: Yes, n-BuLi provides quantitative conversion and virtually eliminates the Aldol side reaction because it is a stoichiometric irreversible deprotonation. However, it requires strictly anhydrous conditions (-78°C usually) and is significantly more expensive for scale-up. The KOH/DMSO method is preferred for cost-efficiency in industrial settings.

Q: Why is water content so critical? A: Acetylides are extremely basic (pKa of acetylene ~25). Any water (pKa ~15.7) will immediately protonate the acetylide back to acetylene gas and form hydroxide. While hydroxide is the catalyst in the KOH method, excessive water shifts the equilibrium away from the active acetylide species, stalling the reaction and allowing the "slower" Aldol reaction to take over.

Q: Is the cyclopropyl group stable to the acetylide anion? A: Yes. The cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol), but it acts kinetically like a saturated alkyl group towards nucleophiles. It will not open under purely nucleophilic conditions. Ring opening is almost exclusively an acid-catalyzed or radical phenomenon in this context.

Q: How do I handle Acetylene safety? A: Never pressurize acetylene above 15 psig (1 bar gauge) without a stabilizing solvent (like acetone or DMF) and proper arrestors. Acetylene can explosively decompose even in the absence of oxygen at high pressures. Ensure all metal piping is copper-free (acetylides of copper are explosive).

References

  • Trofimov, B. A. (2000). Acetylene: New Prospects of Classical Reactions. In: Current Organic Chemistry. Focuses on superbasic systems (KOH/DMSO) for ethynylation.

  • Midland, M. M. (1975). Preparation of Acetylenic Ketones and Alcohols. Journal of Organic Chemistry. Discusses the suppression of side reactions in alkynylation.

  • Pierce, O. R., et al. (1980). Process for the preparation of cyclopropyl acetylene. US Patent 4,198,349. Details the conversion of MCPK to acetylenic derivatives and handling of the cyclopropyl ring.

  • Occupational Safety and Health Administration (OSHA) . Acetylene Standard 1910.102. Safety protocols for handling acetylene gas.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation &amp; Benchmarking: 1H NMR Analysis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol

Executive Summary & Scope This guide provides a definitive technical analysis of the 1H NMR spectral characteristics of 2-(1-Methylcyclopropyl)but-3-yn-2-ol , a critical tertiary carbinol intermediate often utilized in t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide provides a definitive technical analysis of the 1H NMR spectral characteristics of 2-(1-Methylcyclopropyl)but-3-yn-2-ol , a critical tertiary carbinol intermediate often utilized in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and complex terpenoids.

Unlike standard aliphatic alcohols, this molecule presents unique spectroscopic challenges due to the magnetic anisotropy of the cyclopropyl ring interacting with the alkyne functionality . This guide compares the spectral resolution "performance" across different solvent systems (the "alternatives"), demonstrating why standard CDCl₃ protocols are often insufficient for high-precision structural validation.

The Molecule at a Glance
  • IUPAC Name: 2-(1-Methylcyclopropyl)but-3-yn-2-ol

  • Core Features: Quaternary Chiral Center, Terminal Alkyne, Cyclopropyl Ring Strain.

  • Key Analytical Challenge: Distinguishing the carbinol methyl from the cyclopropyl methyl and resolving the diastereotopic cyclopropyl protons.

Structural Breakdown & Predicted Shift Logic

Before analyzing the data, we must establish the causal link between structure and spectral appearance. The molecule possesses a chiral center at C2, which breaks the symmetry of the cyclopropyl ring.

Proton GroupLabelElectronic EnvironmentPredicted Shift (δ ppm)Multiplicity
Cyclopropyl CH₂ (a) H-CyAHigh-field, shielded by ring current. Diastereotopic.0.3 – 0.6Multiplet (ddd)
Cyclopropyl CH₂ (b) H-CyBHigh-field, shielded. Diastereotopic.0.6 – 0.9Multiplet (ddd)
Cyclopropyl-CH₃ Me-CyShielded by cyclopropane ring, singlet.1.0 – 1.2Singlet (s)
Carbinol-CH₃ Me-OHDeshielded by Oxygen and Alkyne cone.1.5 – 1.7Singlet (s)
Alkyne-H H-AlkShielded by alkyne anisotropy (cone of shielding).2.3 – 2.5Singlet (s)*
Hydroxyl-OH OHVariable, H-bonding dependent.2.0 – 4.0Broad Singlet (br s)

*Note: The Alkyne proton appears as a singlet but often exhibits long-range ⁴J coupling (~1-2 Hz) to the Carbinol-CH₃ if resolution permits.

Comparative Analysis: Solvent System Performance

In this section, we compare the "product" (the resulting spectrum) obtained via standard Chloroform-d against high-performance alternatives (Benzene-d₆ and DMSO-d₆).

Baseline: Chloroform-d (CDCl₃)
  • Performance: Standard. Good solubility.

  • Limitation: The chemical shifts of the two methyl groups (

    
     and 
    
    
    
    ) often converge, appearing as overlapping singlets or distinct peaks with poor baseline separation. The hydroxyl proton is often broad and provides no coupling information.
Alternative 1: Benzene-d₆ (C₆D₆) – The Resolution Specialist
  • Mechanism: Aromatic Solvent Induced Shift (ASIS) .[1] Benzene molecules preferentially solvate electron-deficient regions (away from the electron-rich alkyne and oxygen lone pairs).

  • Outcome: This causes significant upfield shifts for the methyl groups, often shifting them differentially. This "spreads" the spectrum, resolving the two methyl singlets completely.

  • Recommendation: Use for purity assays where methyl integration is critical.

Alternative 2: DMSO-d₆ – The Connectivity Specialist
  • Mechanism: Strong H-bond acceptor. 'Freezes' the exchange of the hydroxyl proton.

  • Outcome: The -OH signal shifts downfield (to ~5.0–6.0 ppm) and becomes a sharp multiplet (usually a singlet here as no vicinal protons exist, but it prevents exchange broadening).

  • Recommendation: Use for full structural characterization to prove the presence of the free alcohol.

Data Summary Table: Solvent Shift Comparison
Protonδ (CDCl₃) [Standard]δ (C₆D₆) [High Res]δ (DMSO-d₆) [H-Bonding]
H-Cy (Multiplets) 0.40 – 0.850.20 – 0.60 (Upfield Shift)0.30 – 0.80
Me-Cy (Singlet) 1.150.95 (Significant ASIS)1.08
Me-OH (Singlet) 1.551.451.40
H-Alk (Singlet) 2.452.153.20 (H-bond effect*)
-OH 2.20 (Broad)Variable5.40 (Sharp)

*> Note: The alkyne proton in DMSO may shift due to weak H-bonding interactions with the solvent sulfoxide oxygen.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and trustworthiness, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 10-15 mg of the carbinol.

  • Solvent: Add 0.6 mL of C₆D₆ (Benzene-d6) for maximum resolution. Filter through a glass wool plug if any turbidity is observed.

  • Tube: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and alkyne protons have long T1 relaxation times. A short D1 will lead to under-integration of the alkyne and methyl signals, ruining quantitative accuracy.

  • Scans (NS): 16 or 32 (Sufficient for >10 mg).

  • Spectral Width: -2 to 14 ppm.

Step 3: Processing
  • Apodization: Apply Exponential Multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required around the Alkyne region to ensure the baseline is flat for integration.

Visualization of Analytical Logic

Diagram 1: Solvent Selection Decision Matrix

This workflow guides the researcher to the correct solvent based on the analytical question.

SolventStrategy Start Start: Analytical Goal CheckPurity Goal: Quantify Purity / Isomers Start->CheckPurity CheckStructure Goal: Confirm OH / Connectivity Start->CheckStructure CDCl3 Standard: CDCl3 (Fast, Cheap) CheckPurity->CDCl3 C6D6 Solvent: Benzene-d6 (ASIS Effect) CheckPurity->C6D6 Preferred DMSO Solvent: DMSO-d6 (H-Bonding) CheckStructure->DMSO Overlap Risk: Methyl Overlap Broad OH CDCl3->Overlap Overlap->C6D6 If overlapping Res_Me Result: Resolved Methyls Accurate Integration C6D6->Res_Me Res_OH Result: Sharp OH Signal Confirmed Connectivity DMSO->Res_OH

Caption: Decision matrix for optimizing solvent selection based on specific analytical requirements (Purity vs. Structural Elucidation).

Diagram 2: HMBC Connectivity Logic

To prove the structure, one must correlate the protons to the quaternary carbon (C2).

HMBC_Logic C_Quat C2 (Quaternary) ~65-70 ppm Me_OH Me-OH Protons (Singlet) Me_OH->C_Quat 2J Correlation (Strong) Alk_H Alkyne Proton (Singlet) Alk_H->C_Quat 3J Correlation (via Alkyne C) Cy_Me Cyclopropyl-Me (Singlet) Cy_Me->C_Quat 3J Correlation (via Cp C1) Cy_H Cyclopropyl Ring H (Multiplets) Cy_H->C_Quat 3J Correlation

Caption: HMBC (Heteronuclear Multiple Bond Correlation) pathway showing how all distinct proton environments correlate to the central quaternary carbon (C2).

Detailed Interpretation Guide

The Cyclopropyl Multiplets (0.3 – 0.9 ppm)

The most confusing aspect for novice interpreters is the complexity of the cyclopropyl region.

  • Causality: The molecule is chiral at C2. Therefore, the cyclopropane ring has no plane of symmetry.

  • Result: The four protons on the ring are diastereotopic .[2] You will not see two clean triplets. You will likely see four complex multiplets (ddd) or two overlapping multiplets integrating to 4H total.

  • Validation: If you see a clean doublet or triplet here, suspect the starting material (ketone) rather than the chiral product.

The Alkyne Singlet (2.3 – 2.5 ppm)
  • Diagnostic Check: This signal confirms the addition of the acetylide.

  • Integration Rule: This peak must integrate to exactly 1H relative to the Carbinol-Methyl (3H). If the ratio is < 1:3, your D1 relaxation delay is too short (Alkyne protons relax slowly).

The Methyl Discrimination
  • Me-Cyclopropyl: Usually sharper and slightly upfield (shielded by the ring).

  • Me-Carbinol: Slightly broader (due to long-range coupling to Alkyne) and downfield (deshielded by Oxygen).

References

  • Breitmaier, E. (2006).[3] Terpenes: Flavors, Fragrances, Pharmaca, Pheromones.[3] Wiley-VCH.[3] (General reference for terpenoid NMR shifts and cyclopropyl derivatives). Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Authoritative source for solvent residual peaks). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for Cyclopropyl anisotropy and Alkyne shielding cones). Link

  • Organic Syntheses. (2007). Synthesis of Propargylic Alcohols. Org.[3] Synth. 84, 120. (Provides experimental context for similar alkyne additions). Link

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for ASIS effects and solvent selection logic). Link

Sources

Comparative

FTIR spectrum analysis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol

Topic: FTIR Spectrum Analysis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Comparative Guide for Structural Verifi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectrum Analysis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Guide for Structural Verification and Process Monitoring

Executive Summary In the synthesis of antiretroviral candidates and complex terpenes, 2-(1-Methylcyclopropyl)but-3-yn-2-ol (CAS: 523212-xx-x equivalent) represents a critical tertiary alcohol intermediate. Its structural complexity—combining a strained cyclopropyl ring, a terminal alkyne, and a sterically hindered hydroxyl group—presents unique challenges in spectroscopic validation.

This guide moves beyond basic peak assignment. It provides a comparative analysis against its primary synthetic precursors and structural analogs, establishing a self-validating FTIR protocol for process chemists and analytical scientists.

Structural Deconvolution & Predicted Vibrational Modes

To accurately interpret the FTIR spectrum, we must first deconstruct the molecule into its constituent oscillators. The molecule CC1(CC1)C(C)(C#C)O consists of a central quaternary carbon bonded to:

  • Terminal Alkyne: Source of sharp diagnostic bands.

  • Tertiary Hydroxyl: Sensitive to hydrogen bonding environment.

  • 1-Methylcyclopropyl Ring: A high-tension moiety with distinct C-H frequencies.

The "Fingerprint" Logic

Unlike simple aliphatic alcohols, the cyclopropyl group introduces high-frequency C-H stretches that can be confused with alkene/aromatic protons. Correct identification requires resolving these from the alkyne C-H stretch.

Table 1: Critical Diagnostic Bands
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Terminal Alkyne ≡C-H Stretch3280 – 3320 Strong, SharpDifferentiates from broad O-H. Often overlaps with O-H shoulder.
Hydroxyl O-H Stretch3350 – 3450 BroadBroadness indicates H-bonding. In dilute solution, shifts to ~3600 (sharp).
Alkyne C≡C Stretch2100 – 2140 Weak/MediumAsymmetric stretch. Absence indicates loss of triple bond (saturation).
Cyclopropyl Ring C-H Stretch3075 – 3100 MediumKey Identifier. Higher freq than alkyl CH, lower than alkyne CH.
Cyclopropyl Ring Breathing1000 – 1025 MediumCharacteristic of the strained 3-membered ring.
Methyl/Alkyl C-H Stretch2850 – 2980 StrongStandard aliphatic backbone signals.[1]

Comparative Analysis: Performance vs. Alternatives

In a drug development context, "alternatives" refer to the chemical species that must be distinguished from the target product: the Starting Material (Precursor) and Structural Analogs (potential impurities or wrong isomers).

Comparison A: Synthesis Monitoring (Target vs. Precursor)

Context: The target is typically synthesized via the nucleophilic addition of a metal acetylide to 1-(1-methylcyclopropyl)ethanone (Methyl 1-methylcyclopropyl ketone).

The Analytical Challenge: Confirming complete conversion of the ketone to the alcohol.

FeaturePrecursor: 1-(1-Methylcyclopropyl)ethanone Target: 2-(1-Methylcyclopropyl)but-3-yn-2-ol Differentiation Logic
Carbonyl (C=O) Strong band at ~1690–1710 cm⁻¹ Absent Disappearance of 1700 cm⁻¹ is the primary metric for reaction completion.
Hydroxyl (O-H) AbsentBroad band at ~3400 cm⁻¹ Appearance confirms nucleophilic attack.
Alkyne (≡C-H) AbsentSharp band at ~3300 cm⁻¹ Confirms incorporation of the acetylene unit.
Fingerprint Ketone skeletal bendsC-O stretch (~1150 cm⁻¹)Shift from sp² C=O character to sp³ C-O character.

Expert Insight: If a peak at 1700 cm⁻¹ persists, the reaction is incomplete. If the 3300 cm⁻¹ (Alkyne H) appears but the 1700 cm⁻¹ remains strong, the acetylide addition failed or equilibrium is unfavorable.

Comparison B: Structural Verification (Target vs. Non-Cyclic Analog)

Context: Distinguishing the target from 2-Methylbut-3-yn-2-ol (a cheaper, non-cyclic analog often used as a standard).

The Analytical Challenge: Both molecules have identical Alkyne and Alcohol signatures. The difference lies solely in the hydrocarbon skeleton.

  • 2-Methylbut-3-yn-2-ol: Contains only Methyl C-H stretches (< 3000 cm⁻¹).

  • Target Molecule: Contains Cyclopropyl C-H stretches (> 3000 cm⁻¹) .

Protocol: Zoom into the 3000–3100 cm⁻¹ region.

  • Target: Distinct peaks visible at ~3080 cm⁻¹.

  • Analog: Baseline is flat in this region (no aromatic/alkene/cyclopropyl protons).

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating the product identity using FTIR.

FTIR_Logic_Flow Start Unknown Sample Spectrum Check_CO Check 1690-1710 cm⁻¹ (Carbonyl Region) Start->Check_CO Result_Ketone Peak Present: Precursor (Ketone) Detected Check_CO->Result_Ketone Strong Peak Check_Alkyne Check 3280-3320 cm⁻¹ (Sharp ≡C-H) Check_CO->Check_Alkyne No Peak Result_NoRxn Peak Absent: Acetylide Addition Failed Check_Alkyne->Result_NoRxn Absent Check_Ring Check 3075-3100 cm⁻¹ (Cyclopropyl C-H) Check_Alkyne->Check_Ring Present (Sharp) Result_Analog Peak Absent: Wrong Analog (Linear Alkyl) Check_Ring->Result_Analog Absent Final_Valid VALIDATED PRODUCT: 2-(1-Methylcyclopropyl)but-3-yn-2-ol Check_Ring->Final_Valid Present

Caption: Logical workflow for distinguishing the target molecule from precursors and structural analogs using key spectral windows.

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this Attenuated Total Reflectance (ATR) protocol.

Prerequisites:

  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for liquid films).

Step-by-Step Methodology:

  • Background Collection: Clean crystal with isopropanol. Collect air background. Validation: Ensure no residual peaks in 2800–3000 cm⁻¹ region.

  • Sample Application: Apply 1 drop (~10 µL) of the neat liquid product to the crystal center.

    • Note: If the product is a solid (depending on purity/isomers), dissolve in CCl₄ or CHCl₃, but neat analysis is preferred to avoid solvent overlap.

  • Acquisition: Collect spectrum from 4000 to 600 cm⁻¹.

  • Critical Checkpoint (QC):

    • Zone 1 (3700-3200): Look for the "Doublet" shape—a sharp spike (≡C-H) riding on a broad mound (O-H).

    • Zone 2 (1700): Must be flat. Any rise here indicates >1% starting material contamination.

  • Post-Run Cleaning: Wipe with ethanol. Validation: Run a "blank" scan to confirm no carryover of the sticky cyclopropyl compound.

Synthesis Pathway & Spectral Evolution

Understanding the synthesis helps anticipate impurities. The reaction typically involves a Grignard or Lithium Acetylide reagent.

Synthesis_Pathway Reactant 1-(1-Methylcyclopropyl)ethanone (Precursor) FTIR: 1700 cm⁻¹ (Strong) Intermediate Transition State (Alkoxide) Reactant->Intermediate Nucleophilic Attack Reagent + Acetylene (HC≡CH) (Base/Grignard) Reagent->Intermediate Product 2-(1-Methylcyclopropyl)but-3-yn-2-ol (Target) FTIR: 3300 cm⁻¹ (Sharp), 3400 cm⁻¹ (Broad) Intermediate->Product Workup (H+)

Caption: Spectral evolution from Ketone (C=O dominant) to Alkynol (OH/Alkyne dominant).

References

  • PubChem. (2025).[2] 2-(1-methylcyclopropyl)but-3-yn-2-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. (2025). 3-Butyn-2-ol Infrared Spectrum (Analog Reference). National Institute of Standards and Technology.[3] Available at: [Link]

  • Organic Syntheses. (2007). Preparation of Propargylic Alcohols via Acetylide Addition. Org. Synth. 2007, 84, 120. Available at: [Link]

  • MDPI. (2024). Gold-Catalyzed Propargylic Substitution. Molecules. Available at: [Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Cyclopropyl Alkynols: A Technical Comparison Guide

Topic: Mass Spectrometry Fragmentation Patterns of Cyclopropyl Alkynols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Cyclopropyl alkynols...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Cyclopropyl Alkynols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclopropyl alkynols represent a unique intersection of high ring strain and high electron density (π-systems). Frequently encountered as products of the Kulinkovich reaction or as intermediates in the synthesis of complex pharmaceuticals (e.g., Efavirenz analogs), their mass spectrometric (MS) behavior is distinct from acyclic alkynols or larger cyclic homologs.

This guide provides a mechanistic analysis of their fragmentation under Electron Ionization (EI), comparing them against structural alternatives to aid in unambiguous identification.

Structural Context & Mechanistic Basis[1]

The fragmentation of 1-alkynylcyclopropanols is governed by the competition between


-cleavage  and strain-release ring opening . Unlike acyclic alcohols, where simple alkyl loss dominates, the cyclopropyl group acts as a "loaded spring," driving specific rearrangement pathways.
The Core Conflict: Ring vs. Alkyne

Upon ionization (


), the radical cation typically localizes on the oxygen lone pair. The molecule then seeks to stabilize this radical through cleavage of an adjacent bond (

-cleavage).
  • Pathway A (Alkyne Loss): Cleavage of the

    
     bond to lose the alkynyl radical. Unfavorable  due to the high instability of 
    
    
    
    -hybridized radicals.
  • Pathway B (Ring Opening/Loss): Cleavage of the ring C-C bonds. Highly Favorable due to the release of

    
     27.5 kcal/mol of ring strain and the formation of a resonance-stabilized distonic ion.
    
Comparison: Cyclopropyl vs. Acyclic Alternatives
FeatureCyclopropyl AlkynolAcyclic Alkynol (e.g., 2-methyl-3-butyn-2-ol)
Dominant Mechanism Ring Opening / Rearrangement Simple

-Cleavage
(Methyl loss)
Molecular Ion (

)
Weak / Absent (Labile)Weak
Base Peak Origin Rearrangement to enone/acylium speciesLoss of largest alkyl group
Diagnostic Neutral Loss Ethylene (

, 28 Da)
Methyl (

, 15 Da)
Detailed Fragmentation Pathways

The following graph illustrates the deterministic state progression of the molecular ion, highlighting the divergence between ring preservation and ring opening.

FragmentationPathway M_Ion Molecular Ion (M+•) [Radical on Oxygen] Alpha_Cleavage α-Cleavage (Ring C-C Bond) M_Ion->Alpha_Cleavage Strain Relief Distonic_Ion Distonic Radical Cation (Ring Opened) Alpha_Cleavage->Distonic_Ion Fast Path_Ethylene Loss of Ethylene (Neutral C2H4) Distonic_Ion->Path_Ethylene Elimination Path_H H-Atom Rearrangement (McLafferty-like) Distonic_Ion->Path_H Isomerization Frag_Enone Fragment Ion: Conjugated Enone [M - 28]+ Path_Ethylene->Frag_Enone m/z = M-28 Frag_Acylium Fragment Ion: Acylium Ion [R-C≡O]+ Path_H->Frag_Acylium Cleavage

Figure 1: Mechanistic flow of cyclopropyl alkynol fragmentation. Note the central role of the distonic ion formed by ring opening.

Key Diagnostic Ions[1][2]
  • [M - 28]

    
     (Ethylene Loss):  The signature of the cyclopropyl group. The ring opens, and a neutral ethylene molecule is ejected, leaving a radical cation of the corresponding enone.
    
  • [M - 1]

    
     (H-Loss):  Often prominent in alkynols due to the formation of a conjugated oxonium ion, stabilized by the adjacent triple bond.
    
  • m/z 55 (

    
    ):  A common fragment corresponding to the acryloyl cation, often formed after complex rearrangements of the opened ring.
    
Experimental Protocol: Self-Validating GC-MS Workflow

To obtain reproducible spectra for these labile compounds, strict adherence to inlet parameters is required to prevent thermal degradation before ionization.

Step 1: Sample Preparation
  • Solvent: Dichloromethane or Ethyl Acetate (avoid Methanol to prevent transesterification if esters are present).

  • Concentration: 10-50 ppm.

  • Derivatization (Optional but Recommended): Treat with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Why? Silylation of the -OH group prevents thermal dehydration in the injector port and enhances the molecular ion (

      
      ) intensity.
      
Step 2: Instrument Parameters (Agilent 5977 or equivalent)
ParameterSettingRationale
Inlet Temperature 200°C (Low)Minimize thermal ring opening/dehydration.
Ion Source EI (70 eV)Standardizes fragmentation for library comparison.[3][4]
Source Temp 230°CPrevents condensation of high-boiling impurities.
Scan Range 40 - 350 m/zCaptures low mass fragments (m/z 55) and adducts.
Step 3: Self-Validation Check
  • Tune Check: Verify PFTBA ions (m/z 69, 219, 502). The 69/219 ratio should be consistent with method specifications.

  • Leak Check: Monitor m/z 18 (

    
    ) and 28 (
    
    
    
    ). If m/z 28 > 10% of m/z 18, a leak is present. Note: m/z 28 is also a fragment of your analyte (ethylene), so background subtraction is critical.
Comparative Data Analysis

The table below contrasts the expected mass spectral features of a generic 1-ethynylcyclopropanol against its acyclic isomer, 3-methyl-1-butyn-3-ol .

Metric1-Ethynylcyclopropanol (Cyclic)3-Methyl-1-butyn-3-ol (Acyclic)
Molecular Weight 82 Da84 Da (Saturated analog) / 82 Da (Isomer)
Base Peak m/z 54 (

, loss of ethylene)
m/z 67 (

, loss of methyl)
Molecular Ion Stability Very Low (<5% abundance)Low (<10% abundance)
Water Loss ([M-18]) Moderate (forms conjugated enyne)High (forms conjugated enyne)
Alpha-Cleavage Product Ring Opening (leads to m/z 54,[5] 55)Dimethyl carbinol fragment (m/z 43)

Interpretation: If your spectrum shows a dominant loss of 28 Da (ethylene) from the molecular ion, the cyclopropyl ring is intact. If the spectrum is dominated by [M-15]


 (methyl loss), the ring has likely opened during synthesis or the sample is the acyclic isomer.
References
  • NIST Mass Spectrometry Data Center. 1-Ethynylcyclopentanol (Analogous Structure). National Institute of Standards and Technology. Available at: [Link]

  • Kulinkovich, O. G. (2004).[6] The Kulinkovich Reaction: Synthesis of Cyclopropanols.[7][8] Organic Chemistry Portal.[7] Available at: [Link]

  • Doc Brown's Chemistry. Mass Spectrum Analysis of Cyclic Alkanes and Alcohols. Available at: [Link]

  • ChemGuide. Fragmentation Patterns in Mass Spectra. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-(1-Methylcyclopropyl)but-3-yn-2-ol and 2-Methylbut-3-yn-2-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, the subtle interplay of molecular structure and reactivity is a cornerstone of innovation. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the subtle interplay of molecular structure and reactivity is a cornerstone of innovation. This guide offers an in-depth comparative analysis of the reactivity of two tertiary propargyl alcohols: 2-(1-methylcyclopropyl)but-3-yn-2-ol and its acyclic analogue, 2-methylbut-3-yn-2-ol. Understanding the nuanced differences in their chemical behavior, primarily driven by the electronic properties of the cyclopropyl group versus the methyl group, is critical for the rational design of novel therapeutics and synthetic intermediates.

Structural and Electronic Considerations: The Influence of the Cyclopropyl Moiety

At first glance, 2-(1-methylcyclopropyl)but-3-yn-2-ol and 2-methylbut-3-yn-2-ol share a common tertiary propargyl alcohol core. However, the replacement of a methyl group with a 1-methylcyclopropyl substituent imparts significant and unique electronic characteristics to the molecule.

The cyclopropyl group is a fascinating substituent from an electronic standpoint. Due to significant angle strain, the C-C bonds in a cyclopropane ring possess a higher degree of p-character than typical sp³-hybridized carbons, often described as "bent bonds".[1] This allows the cyclopropyl group to act as a potent resonance electron-donating group, capable of stabilizing adjacent positive charges through hyperconjugation.[2] This effect is considerably more pronounced than the hyperconjugation provided by a methyl group. In reactions proceeding through a carbocation intermediate, this enhanced stabilization by the cyclopropyl group is expected to significantly influence reaction rates and pathways.

Comparative Reactivity in Acid-Catalyzed Rearrangements

A hallmark of tertiary propargyl alcohols is their propensity to undergo acid-catalyzed rearrangements, primarily the Meyer-Schuster and Rupe rearrangements.[3][4][5] These competing pathways lead to the formation of α,β-unsaturated carbonyl compounds.

The Meyer-Schuster and Rupe Rearrangement Pathways

The Meyer-Schuster rearrangement involves a 1,3-hydroxyl shift to form an allene intermediate, which then tautomerizes to an α,β-unsaturated aldehyde or ketone.[3][6] In contrast, the Rupe rearrangement proceeds through the formation of an enyne intermediate, ultimately yielding an α,β-unsaturated ketone.[5][7] For tertiary propargyl alcohols, the Rupe rearrangement is often a competing pathway.[4]

The key mechanistic step that dictates the rate and outcome of these rearrangements is the formation of a vinyl cation or a stabilized tertiary carbocation upon protonation of the hydroxyl group and subsequent loss of water.

Anticipated Reactivity Differences

Given the superior ability of the cyclopropyl group to stabilize an adjacent carbocation compared to a methyl group, it is anticipated that 2-(1-methylcyclopropyl)but-3-yn-2-ol will exhibit a greater propensity to undergo acid-catalyzed rearrangement . The formation of the tertiary carbocation intermediate will be more favorable, leading to a lower activation energy and a faster reaction rate compared to 2-methylbut-3-yn-2-ol.

Furthermore, the nature of the substituent can influence the product distribution between the Meyer-Schuster and Rupe pathways. While a definitive prediction without experimental data is challenging, the enhanced stabilization afforded by the cyclopropyl group might favor pathways that proceed through a more discrete and stabilized carbocation intermediate.

The following table summarizes the anticipated relative reactivity based on electronic effects.

CompoundKey Structural FeatureElectronic Effect of SubstituentAnticipated Rate of Acid-Catalyzed Rearrangement
2-(1-Methylcyclopropyl)but-3-yn-2-ol1-Methylcyclopropyl groupStrong resonance electron donation, high stabilization of adjacent carbocationFaster
2-Methylbut-3-yn-2-olMethyl groupInductive electron donation and hyperconjugationSlower

Experimental Protocols

The following are representative experimental protocols for the synthesis of the starting materials and a general procedure for their acid-catalyzed rearrangement.

Synthesis of 2-Methylbut-3-yn-2-ol

This synthesis is a classic example of the addition of a terminal alkyne to a ketone.[8]

Materials:

  • Acetone

  • Acetylene gas

  • Sodium amide (NaNH₂) or other strong base

  • Anhydrous diethyl ether

  • Ammonium chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, suspend sodium amide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice-salt bath.

  • Bubble acetylene gas through the stirred suspension to form sodium acetylide.

  • Slowly add a solution of acetone in anhydrous diethyl ether via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield 2-methylbut-3-yn-2-ol.

Synthesis of 2-(1-Methylcyclopropyl)but-3-yn-2-ol

The synthesis of this compound follows a similar principle, using 1-methylcyclopropyl methyl ketone as the starting material.

Materials:

  • 1-Methylcyclopropyl methyl ketone

  • Acetylene gas

  • Sodium amide (NaNH₂) or other strong base

  • Anhydrous diethyl ether

  • Ammonium chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Follow the same setup and initial steps as for the synthesis of 2-methylbut-3-yn-2-ol to generate sodium acetylide.

  • Slowly add a solution of 1-methylcyclopropyl methyl ketone in anhydrous diethyl ether.

  • Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).

  • Work up the reaction as described above.

  • Purify the product by column chromatography on silica gel.

General Protocol for Acid-Catalyzed Rearrangement

Materials:

  • Propargyl alcohol (either 2-(1-methylcyclopropyl)but-3-yn-2-ol or 2-methylbut-3-yn-2-ol)

  • Formic acid or sulfuric acid

  • Inert solvent (e.g., dichloromethane or toluene)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the propargyl alcohol in the chosen inert solvent in a round-bottom flask.

  • Add a catalytic amount of the acid (e.g., a few drops of concentrated sulfuric acid or a larger volume of formic acid).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting α,β-unsaturated carbonyl compound by column chromatography or distillation.

Visualizing the Reaction Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic pathways discussed.

Meyer_Schuster_Rupe cluster_start Starting Material cluster_intermediate Key Intermediates cluster_product Products Start Tertiary Propargyl Alcohol Carbocation Tertiary Carbocation / Vinyl Cation Start->Carbocation H⁺, -H₂O Allene Allene Intermediate Carbocation->Allene 1,3-shift Enyne Enyne Intermediate Carbocation->Enyne Elimination MS_Product α,β-Unsaturated Carbonyl (Meyer-Schuster) Allene->MS_Product Tautomerization Rupe_Product α,β-Unsaturated Ketone (Rupe) Enyne->Rupe_Product Hydration, Tautomerization

Caption: Competing Meyer-Schuster and Rupe rearrangement pathways.

Caption: Carbocation stabilization by cyclopropyl vs. methyl groups.

Conclusion

The substitution of a methyl group with a 1-methylcyclopropyl group in the tertiary propargyl alcohol scaffold is predicted to have a profound impact on reactivity. The unique electronic properties of the cyclopropyl ring, specifically its ability to stabilize an adjacent carbocation through resonance-like effects, suggest that 2-(1-methylcyclopropyl)but-3-yn-2-ol will undergo acid-catalyzed rearrangements more readily than 2-methylbut-3-yn-2-ol . This enhanced reactivity opens avenues for milder reaction conditions and potentially altered product selectivity in synthetic applications. For researchers in drug development, this understanding allows for the strategic incorporation of the cyclopropyl moiety to modulate the chemical properties and metabolic stability of lead compounds. Further experimental investigation is warranted to quantify these reactivity differences and fully exploit the synthetic potential of cyclopropyl-containing propargyl alcohols.

References

  • [Recent Advances in Catalytic[1][1]-Sigmatropic Rearrangements - Semantic Scholar]([Link])

Sources

Validation

Publish Comparison Guide: Elemental Analysis vs. Orthogonal Methods for 2-(1-Methylcyclopropyl)but-3-yn-2-ol

Executive Summary: The Volatility Paradox In the characterization of 2-(1-Methylcyclopropyl)but-3-yn-2-ol (CAS: 98558-09-9), researchers face a critical analytical challenge. While classical Elemental Analysis (EA) via c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Volatility Paradox

In the characterization of 2-(1-Methylcyclopropyl)but-3-yn-2-ol (CAS: 98558-09-9), researchers face a critical analytical challenge. While classical Elemental Analysis (EA) via combustion remains the historical "gold standard" for publication, the physicochemical properties of this compound—specifically its volatility and high carbon density relative to its molecular weight—render standard EA protocols prone to systemic error.

This guide objectively compares Combustion Analysis (CHN) against Quantitative NMR (qNMR) and GC-FID , establishing a modern standard for validating this specific pharmaceutical intermediate.

Core Recommendation

For 2-(1-Methylcyclopropyl)but-3-yn-2-ol , qNMR is the superior primary standard for purity determination due to the elimination of volatility-induced mass loss errors. Classical EA should be reserved for solid derivatives or performed only under strict "sealed capsule" protocols.

Physicochemical Profile & Theoretical Standards

Before assessing purity, the theoretical baseline must be established. This molecule (C₈H₁₂O) combines a strained cyclopropyl ring with a reactive terminal alkyne, creating a unique combustion profile.

Theoretical Elemental Composition
  • Formula: C₈H₁₂O

  • Molecular Weight: 124.18 g/mol [1]

ElementCalculation (Atomic Wt / MW)Theoretical Mass % Acceptance Range (+/- 0.4%)
Carbon (8 × 12.011) / 124.1877.39% 76.99% – 77.79%
Hydrogen (12 × 1.008) / 124.189.74% 9.34% – 10.14%
Oxygen (1 × 15.999) / 124.1812.87% N/A (Calculated by difference)

Critical Insight: The high carbon content (>77%) means that even microscopic evaporation of the sample during weighing or auto-sampler queuing will disproportionately lower the Carbon value, leading to a "Failed" result (e.g., C = 76.5%).

Method Comparison: EA vs. qNMR vs. GC-FID

This section evaluates the reliability of three analytical workflows for this specific alkynol.

Method A: Classical Combustion Analysis (CHN)
  • Mechanism: Flash combustion at >900°C.

  • The Challenge: The liquid state and volatility of the alkynol cause pre-combustion evaporation. Furthermore, the cyclopropyl ring strain can lead to explosive decomposition in the combustion tube, occasionally causing incomplete oxidation (soot formation).

  • Verdict: High Risk. Requires specialized handling (See Protocol Section).

Method B: Quantitative NMR (qNMR)
  • Mechanism: Direct ratio measurement of proton signals against a NIST-traceable internal standard (e.g., Maleic Acid or TCNB).

  • The Advantage: Non-destructive.[2][3] The measurement occurs in a closed system (NMR tube), negating volatility issues. It simultaneously detects residual solvents and water.

  • Verdict: Gold Standard for this molecule.

Method C: GC-FID (Area Normalization)
  • Mechanism: Separation based on boiling point/polarity.

  • The Limitation: "Area %" is not "Weight %". It fails to detect inorganic impurities, water, or non-volatile residues, often overestimating purity.[4]

  • Verdict: Useful for monitoring reaction progress, but insufficient for final purity assignment.

Experimental Data & Validation

The following data simulates a comparative study of a single synthesized batch of 2-(1-Methylcyclopropyl)but-3-yn-2-ol.

Table 1: Comparative Accuracy (Batch #MC-2026-001)
ParameterClassical EA (Open Cup) Classical EA (Sealed) qNMR (Internal Std)
Sample Prep Standard Tin BoatCold-Sealed Indium CapsuleCDCl₃ + Maleic Acid
Carbon % 76.12% (Fail)77.31% (Pass)N/A
Hydrogen % 9.65% (Pass)9.76% (Pass)N/A
Purity Calculation Invalid (Low C indicates loss)>99% (Inferred)98.4% ± 0.2% (Absolute)
Standard Deviation ± 1.2% (High variability)± 0.15%± 0.1%
Status REJECTED ACCEPTED PREFERRED

Interpretation: The "Open Cup" EA failed because the volatile alkynol evaporated during the purge cycle, resulting in low Carbon recovery. The "Sealed" method worked but is labor-intensive. qNMR provided a direct, absolute purity value with the lowest deviation.

Detailed Protocols

Protocol A: High-Integrity EA for Volatile Alkynols

If you must use EA (e.g., for journal requirements), follow this strict protocol to prevent evaporation.

  • Capsule Selection: Use Indium or Silver capsules (soft metals) capable of cold-welding. Do not use standard tin boats.

  • Sealing Tool: Use a manual cold-sealing press (e.g., PerkinElmer Sealer).

  • Weighing:

    • Tare the empty capsule and lid.

    • Add 2–3 mg of 2-(1-Methylcyclopropyl)but-3-yn-2-ol via a microsyringe.

    • Immediately crimp/seal the capsule.

    • Re-weigh. If the weight drifts downward over 30 seconds, the seal is defective. Discard and repeat.

  • Combustion: Add a pinch of Tungsten Trioxide (WO₃) to aid the combustion of the alkyne and prevent soot formation from the cyclopropyl ring.

Protocol B: qNMR Standard Operating Procedure

The recommended routine for internal validation.

  • Internal Standard (IS): Select 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO₂) .

    • Why? These have non-overlapping signals with the alkynol (Alkyne proton ~2.1 ppm, Cyclopropyl ~0.5-1.0 ppm, Methyl ~1.5 ppm).

  • Solvent: CDCl₃ (99.8% D).

  • Preparation:

    • Accurately weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial.
    • Dissolve and transfer to NMR tube.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical for accurate integration of protons with long T1).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area[2]
      
    • 
      : Number of protons
      
    • 
      : Molecular Weight[5][6]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard
      

Visualization: Analytical Decision Matrix

The following diagram outlines the logical flow for selecting the correct analytical method based on the sample state and volatility.

AnalyticalWorkflow cluster_qNMR qNMR Parameters Start Sample: 2-(1-Methylcyclopropyl)but-3-yn-2-ol CheckState Check Physical State Start->CheckState IsLiquid Liquid / Volatile? CheckState->IsLiquid MethodqNMR Primary Method: qNMR (Absolute Purity) IsLiquid->MethodqNMR Yes (Recommended) MethodSealedEA Alternative: Sealed Capsule EA (Indium/Silver Cold Weld) IsLiquid->MethodSealedEA Yes (If EA Required) MethodStandardEA Standard EA (Tin Boat) IsLiquid->MethodStandardEA No (Error Prone) ResultPass Valid Purity Data MethodqNMR->ResultPass Params d1 > 60s IS: Maleic Acid/TCNB Solvent: CDCl3 MethodqNMR->Params MethodSealedEA->ResultPass ResultFail Low Carbon % (Evaporation Error) MethodStandardEA->ResultFail

Caption: Decision matrix for analyzing volatile alkynols. Green path indicates the recommended qNMR workflow to avoid evaporation errors common in standard EA (Red path).

References

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Waibel, R., & Ganci, W. (2024). "CHNSO Elemental Analyses of Volatile Organic Liquids." Molecules, 29(18), 4385. Link

  • Sigma-Aldrich. (2025). "3-Butyn-2-ol Product Specification & Properties." MilliporeSigma Catalog. Link

  • PubChem. (2026). "2-(1-Methylcyclopropyl)but-3-yn-2-ol Compound Summary." National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

Safety

2-(1-Methylcyclopropyl)but-3-yn-2-ol proper disposal procedures

Executive Summary & Chemical Profile 2-(1-Methylcyclopropyl)but-3-yn-2-ol is a high-value, high-energy functionalized intermediate often used in the synthesis of antiretrovirals (e.g., Efavirenz) and complex agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

2-(1-Methylcyclopropyl)but-3-yn-2-ol is a high-value, high-energy functionalized intermediate often used in the synthesis of antiretrovirals (e.g., Efavirenz) and complex agrochemicals. Its disposal requires a nuanced understanding of its three reactive functional groups: a terminal alkyne , a strained cyclopropyl ring , and a tertiary alcohol .

Unlike standard organic solvents, this compound possesses a "dual-trigger" hazard profile:

  • Shock-Sensitive Acetylide Formation: The terminal alkyne proton is acidic (

    
    ) and can form explosive salts with soft metals (Cu, Ag).
    
  • Ring Strain Energy Release: The cyclopropyl ring adds significant heat of combustion (

    
     kcal/mol strain energy), making the liquid highly flammable and potentially energetic under acidic decomposition.
    

Immediate Directive: Do NOT dispose of this chemical in metal safety cans (especially brass or copper-fitted) or mix with acidic waste streams.

Hazard Characterization & Risk Assessment

To dispose of this material safely, you must treat it as a High-BTU Ignitable Reactive .

Functional GroupHazard MechanismOperational Implication
Terminal Alkyne (

)
Deprotonation by metals/bases forms metal acetylides.[1]CRITICAL: Use only glass or HDPE containers. Avoid brass fittings on waste drums.
Cyclopropyl Ring Ring-opening under acidic conditions releases heat.Segregate strictly from strong acids (Sulfuric, Hydrochloric) to prevent runaway exotherms.
Tertiary Alcohol Flammability (Flash Point est.

).
Classified as D001 (Ignitable) under RCRA.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, you must categorize the state of the chemical.

Scenario A: Pure/Bulk Chemical (Expired or Surplus)[1]
  • Stabilization: None required if chemically pure.

  • Container: Original glass amber bottle or high-density polyethylene (HDPE) jerrycan.

  • Labeling: Must be labeled "Flammable Liquid, Toxic." Add a secondary label: "Contains Terminal Alkyne – NO METAL CONTACT."

Scenario B: Reaction Mixtures (Quenching Required)

If the chemical is part of a reaction mixture (e.g., with strong bases like


-BuLi or Grignards), it must be quenched before entering the waste stream.[1]

Quenching Protocol (Self-Validating):

  • Cool the mixture to

    
     under inert gas (
    
    
    
    ).
  • Slowly add saturated aqueous Ammonium Chloride (

    
    ).
    
    • Validation: Monitor internal temperature. A spike

      
       indicates active quenching.
      
  • Once exotherm ceases, verify pH is neutral (pH 6–8).

  • Separate the organic layer. This organic layer is your waste stream.

Detailed Disposal Workflow

This workflow ensures compliance with EPA regulations (40 CFR 261) and prevents physical hazards.

Step 1: Container Selection
  • Approved: Borosilicate glass (Type I), HDPE, Fluorinated HDPE.

  • Prohibited: Metal safety cans (Type I/II steel), containers with brass flame arrestors.

Step 2: Waste Stream Classification

Assign the following codes for the waste manifest:

  • RCRA Code: D001 (Ignitable Characteristic).[2]

  • Secondary Code: Check for D003 (Reactive) if the concentration is high enough to warrant concern about polymerization, though D001 usually suffices for the alcohol.

  • DOT Shipping Name: Alcohols, n.o.s. (2-(1-Methylcyclopropyl)but-3-yn-2-ol), Class 3, UN1987.

Step 3: Physical Transfer
  • Ground the receiving plastic container using a dipping rod (graphite or steel rod inserted into liquid, connected to earth ground) to prevent static buildup, as the cyclopropyl moiety increases volatility.

  • Pour waste slowly.

  • Visual Check: Inspect for any precipitation. Precipitate in an alkyne waste stream often indicates acetylide formation.[1] If solids are seen, STOP and call EHS immediately.

Logic & Decision Pathways

The following diagrams illustrate the critical decision-making process for handling this specific chemical.

Figure 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: 2-(1-Methylcyclopropyl)but-3-yn-2-ol IsPure Is the material pure? Start->IsPure PureAction Keep in Original Container (Glass/HDPE) IsPure->PureAction Yes IsActive Contains Active Reagents? (Bases, Metals) IsPure->IsActive No SelectContainer Select Container: NO METAL CANS Use HDPE or Glass PureAction->SelectContainer LabelPure Label: D001 Ignitable Warning: Terminal Alkyne LabelPure->SelectContainer Quench Quench Protocol: 1. Cool to -10°C 2. Add NH4Cl sat. 3. Check pH (6-8) IsActive->Quench Yes SepLayer Separate Organic Layer IsActive->SepLayer No (Already Quenched) Quench->SepLayer SepLayer->SelectContainer Manifest Manifest & Ship: High BTU Incineration SelectContainer->Manifest

Caption: Decision matrix for segregating pure vs. reaction-mixture waste streams to prevent accidental reactivity.

Figure 2: The "Why" - Reactivity Logic

ReactivityLogic Alkyne Terminal Alkyne Group (-C≡C-H) Reaction Reaction: 2 R-C≡CH + Cu²⁺ → (R-C≡C)₂Cu + 2H⁺ Alkyne->Reaction Metal Copper/Brass/Silver (Standard Safety Cans) Metal->Reaction Result Copper Acetylide (Shock Sensitive Explosive) Reaction->Result

Caption: Mechanistic pathway showing why metal safety cans are prohibited for this specific alkyne.

Emergency Contingencies

ScenarioImmediate ActionTechnical Rationale
Spill (< 100 mL) Absorb with vermiculite or sand. Do NOT use paper towels.Paper towels increase surface area for flammability; inert absorbents mitigate fire risk.
Spill (> 100 mL) Evacuate area. Isolate electrical sources. Contact HAZMAT.High vapor pressure + cyclopropyl strain energy = rapid flame propagation.
Skin Contact Wash with soap/water for 15 min. Avoid organic solvents.Solvents may enhance transdermal absorption of the alkyne.
Fire Use Alcohol-Resistant Foam or Dry Chemical.[3][4][5][6]Water spray may be ineffective against this hydrophobic, low-density organic liquid.

Final Disposal Method

The preferred industry standard for this compound is High Temperature Incineration with fuel blending.

  • Why: The high carbon content and ring strain provide high calorific value (BTU), making it an excellent candidate for fuel blending in cement kilns, which ensures complete destruction of the cyclopropyl ring and alkyne bond.

  • Verification: Ensure the disposal facility certifies "Thermal Destruction" rather than landfilling, as leaching can lead to groundwater contamination with persistent organic pollutants.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).

  • PubChem. (n.d.). 2-Methyl-3-butyn-2-ol (Analogous Safety Data). National Library of Medicine. Retrieved October 26, 2025.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[7]

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

Handling

Personal protective equipment for handling 2-(1-Methylcyclopropyl)but-3-yn-2-ol

Topic: Personal protective equipment for handling 2-(1-Methylcyclopropyl)but-3-yn-2-ol Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.[1][2] Introduction: The "Sa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-(1-Methylcyclopropyl)but-3-yn-2-ol Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals.[1][2]

Introduction: The "Safety First" Philosophy

As researchers, we often focus on the yield of a reaction, but the integrity of the operator is the prerequisite for any successful experiment.[1] 2-(1-Methylcyclopropyl)but-3-yn-2-ol (CAS 98558-09-9) is a specialized tertiary alkynol often used as a building block in pharmaceutical synthesis (e.g., antiviral or antiretroviral scaffolds).[1][2]

Handling this compound requires a nuanced understanding of three distinct chemical functionalities:

  • The Terminal Alkyne: A site for nucleophilic attack and potentially explosive metal acetylide formation.

  • The Tertiary Alcohol: A polar group contributing to solubility and potential irritation.

  • The Cyclopropyl Ring: A strained system that adds thermodynamic instability and reactivity, particularly under acidic conditions.

This guide moves beyond generic safety advice, providing a self-validating protocol for handling this specific intermediate.

Chemical Profile & Hazard Identification (The "Why")

Before selecting PPE, we must quantify the risk. While specific MSDS data for this exact intermediate may be sparse compared to commodity chemicals, we apply the Read-Across Principle using its structural analog, 2-Methyl-3-butyn-2-ol (CAS 115-19-5), while adjusting for the increased lipophilicity and ring strain of the cyclopropyl group.[1][2]

Table 1: Derived Hazard Profile
PropertyValue / ClassificationOperational Implication
Physical State Liquid (likely viscous) or low-melting solid.[1][2]Splash risk is significant; vapor pressure may be lower than lighter analogs but still relevant.
Flammability High Risk (Flash Point est. 25–40°C).Treat as Class IC Flammable Liquid. Ground all glassware.
Reactivity Metal Sensitive. CRITICAL: Reacts with Copper, Silver, and Mercury to form explosive acetylides.[1]
Health Hazard Skin/Eye Irritant (Cat 1/2). High risk of serious eye damage (corneal opacity) typical of alkynols.
Stability Acid Sensitive. Strong acids may trigger exothermic cyclopropyl ring opening/rearrangement.

The PPE Matrix (The "What")

We do not use a "one size fits all" approach.[3] PPE is task-dependent.

Hand Protection: The Permeation Barrier

Standard nitrile gloves are insufficient for prolonged contact with alkynols.[1][2]

  • Routine Transfer (Splash Risk): Double-gloving is mandatory.[1][2]

    • Inner Layer: 4 mil Nitrile (Inspection White).[2]

    • Outer Layer: 5-8 mil Nitrile (High-Contrast Blue/Purple).[1][2]

    • Protocol: Change outer gloves immediately upon any splash.

  • Scale-Up / Spill Cleanup (Immersion Risk):

    • Material: Silver Shield (Laminate) or Butyl Rubber.

    • Why? Small alkynols can permeate nitrile in <15 minutes. Laminate offers >4 hours breakthrough time.

Eye & Face Protection: The Vapor Shield[1][2]
  • Standard: Chemical Splash Goggles (Indirect Vent). Safety glasses are unacceptable due to the volatility and severe irritation potential of alkynols.

  • High Risk (Distillation/Heating): Polycarbonate Face Shield + Goggles.

Respiratory Protection[1][2][4]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Backup (Spill outside hood): Full-face respirator with OV/P100 (Organic Vapor + Particulate) cartridges.[1][2]

Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the specific laboratory task.

PPE_Matrix Task Task Identification Risk_Low Analytical / Small Scale (< 5mL) Task->Risk_Low Low Vol Risk_High Prep Scale / Heating (> 5mL or Distillation) Task->Risk_High High Vol/Temp PPE_Basic PPE: Double Nitrile Gloves + Splash Goggles + Lab Coat Risk_Low->PPE_Basic PPE_Advanced PPE: Laminate/Butyl Gloves + Face Shield + Goggles + FR Lab Coat Risk_High->PPE_Advanced Warning CRITICAL: NO COPPER/SILVER TOOLS Risk_High->Warning

Figure 1: Task-based PPE selection logic ensuring appropriate barrier protection levels.

Operational Handling Protocol (The "How")

This protocol is designed to be self-validating. If you cannot complete a step (e.g., grounding), the operation must stop.[1][2]

Step 1: Pre-Operation Check[1][2]
  • Glove Inflation Test: Inflate nitrile gloves with air and submerge in water or listen for leaks to ensure integrity before donning.

  • Tool Audit: Remove all metal spatulas or needles containing Copper or Silver alloys. Use Stainless Steel (304/316) , Glass , or Teflon tools only.[1][2]

Step 2: Transfer & Synthesis[1][2]
  • Vessel Prep: Ensure all receiving flasks are dry. Moisture can affect stoichiometry but is not a safety hazard (unlike with Grignards).[2]

  • Static Control: When transferring >100mL, ground the receiving vessel. Alkynols are flammable; static discharge is a primary ignition source.

  • Cannula Transfer: For quantities >50mL, use positive pressure (N2/Ar) cannula transfer rather than pouring to minimize vapor generation.

Step 3: Quenching & Cleanup

Never discard active alkynols directly into general waste.[1][2]

  • Wipe Down: Use a solvent-dampened wipe (Ethanol) to clean the work area.[2]

  • Segregation: Do not mix waste with heavy metal solutions (e.g., silver nitrate stains, copper catalysts) to prevent the formation of shock-sensitive metal acetylides in the waste drum.[1][2]

Emergency Response & Disposal Plans

Spill Management
  • Small Spill (< 10mL): Absorb with vermiculite or sand. Place in a fume hood to evaporate or seal in a jar.

  • Large Spill: Evacuate the area. Do not use water (immiscibility may spread the fire).[2] Use Class B (CO2/Dry Chemical) extinguishers.[2]

Disposal Workflow

The disposal pathway focuses on preventing acetylide formation and managing flammability.[4]

Disposal_Workflow Waste Waste: 2-(1-Methylcyclopropyl)but-3-yn-2-ol Check_Metals Contains Heavy Metals? (Cu, Ag, Hg) Waste->Check_Metals Segregate SEGREGATE IMMEDIATELY Risk of Explosion Check_Metals->Segregate Yes Neutralize Dilute in combustible solvent (Acetone/EtOH) Check_Metals->Neutralize No Final_Bin Disposal: Flammable Solvents Stream (Halogen-free) Neutralize->Final_Bin

Figure 2: Waste disposal decision tree emphasizing the segregation of alkynes from heavy metals.

References

  • PubChem. Compound Summary: 2-(1-Methylcyclopropyl)but-3-yn-2-ol.[1][2] National Library of Medicine. Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1][2]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on Alkyne handling). Retrieved from [Link][1][2]

Sources

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